molecular formula C6H16O3Si<br>C6H15O3Si B1235119 Triethoxysilane CAS No. 998-30-1

Triethoxysilane

Cat. No.: B1235119
CAS No.: 998-30-1
M. Wt: 163.27 g/mol
InChI Key: PKDCQJMRWCHQOH-UHFFFAOYSA-N
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Description

Triethoxysilane is a liquid. Used as a reducing agent.

Properties

InChI

InChI=1S/C6H15O3Si/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3
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InChI Key

PKDCQJMRWCHQOH-UHFFFAOYSA-N
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Canonical SMILES

CCO[Si](OCC)OCC
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Molecular Formula

C6H15O3Si
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DSSTOX Substance ID

DTXSID6052667
Record name Triethoxysilane
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Molecular Weight

163.27 g/mol
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Physical Description

Triethoxysilane is a liquid. Used as a reducing agent., Liquid, Colorless to yellow liquid with a sweetish odor; [AIHA], COLOURLESS LIQUID.
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Boiling Point

270 to 275 °F at 760 mmHg (EPA, 1998), 133.5 °C
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Flash Point

26 °C, 80 °F (26 °C) (Closed cup), 26 °C c.c.
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Density

0.8745 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8745 at 20 °C, 0.87 g/cm³
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Vapor Density

Relative vapor density (Air = 1): 5.7, Relative vapor density (air = 1): 5.7
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Vapor Pressure

20.25 [mmHg]
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CAS No.

998-30-1
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Melting Point

-170 °C
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Synthetic Methodologies for Triethoxysilane

Direct Synthesis (Rochow Reaction)

The Direct Synthesis, discovered independently by Eugene G. Rochow and Richard Müller in the 1940s, revolutionized the organosilicon industry. encyclopedia.pubmdpi.comwikipedia.org The fundamental reaction for triethoxysilane (B36694) production involves the interaction of silicon with ethanol (B145695), typically in a slurry or fixed-bed reactor, to yield the desired product along with byproducts like tetraethoxysilane. mdpi.comgoogle.comgoogle.com

This process is favored for its cost-effectiveness and efficiency in producing organosilanes on a large scale. encyclopedia.pub

The success of the Direct Synthesis hinges on the use of appropriate catalytic systems, which are predominantly copper-based. encyclopedia.pubmdpi.com These catalysts facilitate the reaction between the less reactive silicon and ethanol.

A variety of copper compounds are employed as catalysts or catalyst precursors in the synthesis of this compound. These include copper(I) chloride (CuCl), copper(II) chloride (CuCl₂), copper(I) oxide (Cu₂O), copper(II) oxide (CuO), and metallic copper (Cu⁰). encyclopedia.pubmdpi.comacs.org Cuprous chloride (CuCl) is a frequently utilized and highly active catalyst for this reaction. acs.orgscientific.netscientific.net The efficiency of these catalysts is influenced by factors such as their particle size, method of preparation, and crystallinity. encyclopedia.pubmdpi.com For instance, CuCl powder with finer particles and a higher specific surface area has been shown to be more beneficial for forming the active Si-Cu intermetallic species, leading to better catalytic activity. scientific.net Some studies have explored the synergistic effects of using a two-component catalyst system, such as CuCl combined with metallic copper, which can enhance catalytic efficiency. encyclopedia.pub Ternary systems like CuO-Cu₂O-Cu have also demonstrated improved selectivity and silicon conversion due to the synergistic effects between the different copper species and smaller particle sizes. rsc.orgresearchgate.net

Catalyst pretreatment is a critical step that significantly impacts the formation and selectivity of this compound. rsc.orgrsc.org This process typically involves heating the mixture of silicon and the copper-based catalyst precursor in an inert atmosphere, such as nitrogen, before introducing the alcohol. encyclopedia.pubrsc.org This pretreatment step leads to the formation of active catalytic sites.

Research indicates that the pretreatment temperature plays a pivotal role. For the synthesis of trimethoxysilane, a related compound, pretreatment of a CuCl/Si mixture at temperatures between 200–240 °C resulted in the predominant formation of the desired product. rsc.orgrsc.org However, increasing the pretreatment temperature to 260–340 °C favored the formation of the byproduct, tetramethoxysilane (B109134). rsc.orgrsc.org Similarly, for this compound synthesis, pretreatment of a CuCl/Si mixture at 240–300 °C led to a higher yield of this compound (with 80% selectivity), while higher pretreatment temperatures increased the selectivity towards tetraethoxysilane (above 92%). encyclopedia.pubmdpi.com It is suggested that at lower pretreatment temperatures, a CuxSiyClz species is formed, which is crucial for the formation of trialkoxysilanes. rsc.org At higher temperatures, the formation of a Cu₃Si phase is observed, which is also considered an active species, although high selectivity for the desired product can be achieved even when this phase is not detected. rsc.orgrsc.org High-temperature preheating (above 500 °C) has been found to result in a lower reaction rate compared to lower temperatures (below 350 °C). acs.org

The direct synthesis of alkoxysilanes is a heterogeneous process involving a solid catalyst and a gaseous or liquid reactant. An increase in pressure is expected to increase the concentration of the alcohol on the catalyst surface, which should, in turn, enhance the reaction rate. colab.ws While detailed studies on the effect of pressure specifically on this compound synthesis are limited in the provided context, the general principle suggests that operating at pressures above atmospheric pressure could be beneficial. colab.ws For the broader Rochow process, typical conditions are reported to be between 2–5 bar. wikipedia.org

Data Tables

Table 1: Effect of Catalyst Pretreatment Temperature on Product Selectivity

Catalyst SystemPretreatment Temperature (°C)Major ProductSelectivityReference(s)
CuCl/Si200–240TrimethoxysilaneHigh (ca. 98%) rsc.org, rsc.org
CuCl/Si260–340TetramethoxysilaneFavorable rsc.org, rsc.org
CuCl/Si240–300This compound80% encyclopedia.pub, mdpi.com
CuCl/Si>300Tetraethoxysilane>92% encyclopedia.pub, mdpi.com

Table 2: Influence of Reaction Temperature on Trialkoxysilane Synthesis

Synthesis TypeTemperature (°C)Effect on Product YieldEffect on Selectivity for TrialkoxysilaneReference(s)
Liquid-PhaseElevatedIncreaseDecrease researchgate.net
Gas/Solid-Phase25042% Silicon Conversion94% for Trimethoxysilane researchgate.net
Packed Bed Flow Reactor230–240Optimal RangeHigh acs.org

Influence of Reaction Parameters on Selectivity and Conversion

Reactant Ratios

In the synthesis of organosilicon compounds, reactant ratios play a critical role in determining the product yield and selectivity. For instance, in the synthesis of aminopropyl this compound, the molar ratio of acetone (B3395972) to allylamine (B125299) is specified to be between 1.1 and 1.5 to 1. google.com Similarly, in the production of a silicone ternary copolymer, the molar ratio of aminopropyl this compound to methyl this compound was found to have a less significant, yet still influential, effect on the product yield compared to temperature. rsc.org

The direct synthesis of trialkoxysilanes involves the reaction of silicon with an alcohol. google.com In some cases, mixtures of alcohols can be utilized to facilitate the reaction of a less reactive alcohol. For example, adding approximately 5% by weight of methanol (B129727) to ethanol can improve the rate and stability of the direct synthesis of this compound. google.com

Here is an interactive data table summarizing the reactant ratios in different synthesis processes:

ProductReactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)Reference
Aminopropyl this compoundAcetoneAllyl amine1.1-1.5 : 1 google.com
Silicone Ternary CopolymerAminopropyl this compoundMethyl this compoundVariable rsc.org
This compoundMethanol (promoter)Ethanol~5 wt% of methanol google.com
Solvent Effects

The choice of solvent is crucial in the direct synthesis of trialkoxysilanes, which is often conducted in slurry reactors. In this setup, catalytically-activated silicon particles are suspended in a thermally stable, high-boiling solvent and react with an alcohol at elevated temperatures. google.com The use of high-boiling siloxane liquids as a solvent has been shown to be effective. mdpi.com

In some syntheses, the reaction can proceed without an organic solvent, which simplifies the subsequent separation process. google.com The stability of reactants in the chosen solvent is also a key consideration. For example, 3-aminopropylthis compound (B1664141) (APTES) has been shown to be unstable in absolute ethanol due to polycondensation processes. researchgate.net The hydrolysis of this compound is influenced by the medium, occurring much faster in air than in water. wikipedia.org

Promoter Utilization in Direct Synthesis

Promoters are substances added in small quantities to enhance the performance of a catalyst. ntnu.no In the direct synthesis of this compound, various promoters are used to increase reaction rates, selectivity, and silicon conversion. While copper compounds are the primary catalysts, promoters such as zinc, tin, phosphorus, and aluminum can significantly influence the process. mdpi.com

Cyanide and nitrile additives have been shown to promote increased silicon conversion when ethanol and other higher alcohols are the reactants. google.com The use of hydrogen fluoride (B91410) (HF) as a promoter in a gas-solid stirred fluidized bed in the presence of a CuCl catalyst resulted in high selectivity towards this compound throughout the reaction. mdpi.com Organic and inorganic phosphorus compounds containing a phosphorus-oxygen bond, such as phosphate (B84403) salts and esters, are also effective promoters, helping to maintain high selectivity towards HSi(OR)₃ and decrease the formation of Si(OR)₄. google.com

The following table details the effects of different promoters on the direct synthesis of this compound:

PromoterCatalyst SystemReactor TypeEffectReference
Hydrogen Fluoride (HF)CuClGas-solid stirred fluidized bedHigh selectivity towards this compound mdpi.com
Cyanide and Nitrile AdditivesCopper or copper compoundSlurry reactorIncreased silicon conversion google.com
Phosphorus Compounds (with P-O bond)Direct Synthesis CatalystNot specifiedDecreased Si(OR)₄ formation, HSi(OR)₃ > 90 wt% google.com

Mechanochemical Approaches to this compound Synthesis

Mechanochemical methods offer a solvent-free and often faster alternative for chemical synthesis. acs.org This approach utilizes mechanical energy, typically through ball milling, to drive chemical reactions. acs.orgresearchgate.net

A one-step mechanochemical method for the direct synthesis of alkoxysilanes has been developed using a vibration reactor. mdpi.comresearchgate.net This process involves the reaction of untreated silicon with an alcohol in the presence of a copper catalyst within a vibrating fluidized bed of milling bodies. researchgate.net This technique has been successfully applied to the synthesis of this compound from a silicon-copper contact mass and ethanol. osti.govontosight.ai The use of a semi-continuous vibration reactor can significantly simplify the synthesis process by allowing for in-situ preparation of the contact mass. researchgate.net

The efficiency of mechanochemical synthesis is influenced by several parameters, including the properties of the grinding media and the power density of the system. osti.govresearchgate.net The material of the grinding bodies is a significant factor; for example, using steel grinding media instead of zirconia can reduce the specific energy demand of the process. mdpi.com The density of the grinding bodies affects the collision energy, which in turn can influence the reaction temperature and abrasion. mdpi.com

Optimization of parameters such as the ratio of contact mass to grinding elements, the size of the grinding elements, and power density has allowed for the synthesis of this compound with a selectivity of 50% and a silicon conversion of 90% without the use of promoters. mdpi.comosti.gov The ball-to-powder mass ratio (BPR) also plays a role, with a higher BPR generally accelerating the process, although the effect may diminish at very high ratios. mdpi.com

Vibration Reactor Systems

Alternative Synthetic Routes

Besides the direct synthesis and mechanochemical methods, this compound and its derivatives can be prepared through other synthetic pathways.

One common alternative is the alcoholysis of a corresponding chlorosilane. For instance, (3-Bromopropyl)this compound is primarily synthesized by the alcoholysis of (3-Bromopropyl)trichlorosilane with ethanol. Similarly, chloromethylthis compound can be prepared by reacting chloromethyl trichlorosilane (B8805176) with a solution of sodium ethoxide in an organic solvent. google.com

Hydrosilylation is another important route. This involves the catalytic addition of a Si-H bond across a C=C double bond. For example, aryltriethoxysilanes can be synthesized via the palladium(0)-catalyzed silylation of aryl iodides and bromides with this compound. acs.org A rhodium(I)-catalyzed silylation of aryl halides with this compound also provides a practical route to aryltriethoxysilanes. acs.org

Furthermore, this compound is a key reactant in the synthesis of various functionalized silanes. It can undergo addition reactions with compounds like allyl amine to produce aminopropyl this compound. google.com

Hydrosilylation Reactions

Hydrosilylation is a fundamental reaction in organosilicon chemistry involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This compound, with its reactive Si-H bond, is a widely utilized reagent in these reactions to produce a variety of organoalkoxysilanes. This process is not typically a method for synthesizing this compound itself, but rather a primary route for its consumption to create value-added products with versatile applications, including coupling agents and surface modifiers. The reaction results in the formation of a stable silicon-carbon bond.

The hydrosilylation reaction is almost always mediated by a catalyst. A wide range of catalytic systems, spanning both homogeneous and heterogeneous catalysts, have been developed to facilitate the reaction of this compound with unsaturated organic molecules.

Homogeneous Catalysts: Platinum-based complexes are the most extensively used industrial catalysts for hydrosilylation. Prominent examples include Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst. Rhodium complexes have also demonstrated high efficiency and, in some cases, offer different selectivity compared to platinum. In an effort to reduce costs associated with precious metals, significant research has focused on developing catalysts based on more earth-abundant elements. Well-defined complexes of iron, cobalt, and nickel have been shown to be active for the anti-Markovnikov addition of silanes to alkenes. For instance, specific cobalt-N-heterocyclic carbene (NHC) systems and cobalt(II) amide/NHC catalysts effectively catalyze the hydrosilylation of alkenes with this compound.

Heterogeneous Catalysts: To overcome challenges with catalyst recovery and product purity associated with homogeneous systems, a variety of heterogeneous catalysts have been developed. These typically involve immobilizing a catalytically active metal onto a solid support. Platinum nanoparticles supported on materials like silica (B1680970), alumina (B75360) nanorods, or graphite (B72142) oxide are effective and reusable catalysts for the hydrosilylation of olefins with this compound. Single-atom catalysts, where individual platinum atoms are dispersed on a support, have shown exceptionally high activity and selectivity. Other systems include rhodium complexes immobilized on mesoporous materials like MCM-41. These solid catalysts can often be recovered through simple filtration and reused multiple times without a significant loss of activity.

Table 1: Selected Catalytic Systems for Hydrosilylation Reactions Using this compound

Catalyst Type Catalyst Example Support Material (if applicable) Substrate Example Key Findings Reference(s)
Homogeneous (Precious Metal) Karstedt's Catalyst N/A Pent-4-enoic acid allyl ester Reaction proceeds in 70% yield.
Homogeneous (Precious Metal) [Ir(cod)Cl]₂ N/A Eugenol derivatives High yields and excellent regioselectivity.
Homogeneous (Base Metal) Cobalt(II) amide/NHC system N/A Aliphatic alkenes Facilitates selective hydrosilylation to linear products.
Heterogeneous (Precious Metal) Platinum Single Atoms Alumina Nanorods (NR-Al₂O₃) 1-Octene High turnover number (≈10⁵) and stability.
Heterogeneous (Precious Metal) Rhodium Complex MCM-41 Olefins Catalyst is recoverable by filtration and reusable.

Disproportionation Reactions of Alkoxysilanes

Disproportionation, or redistribution, of alkoxysilanes is a chemical process where groups (alkoxy and hydride) on a silicon atom are exchanged between molecules. This reaction can be utilized as a direct synthetic route to this compound from other silicon compounds. For example, diethoxysilane, which can be a by-product of the direct synthesis of this compound from silicon and ethanol, can undergo disproportionation to yield this compound and silane (B1218182). The reaction is an equilibrium process that requires a catalyst to proceed at a practical rate.

4 SiH(OC₂H₅)₃ ⇌ SiH₄ + 3 Si(OC₂H₅)₄

While the forward reaction shows the disproportionation of this compound, the reverse or related redistribution reactions involving other alkoxysilanes can be steered to produce this compound.

A variety of soluble catalysts are effective for promoting the disproportionation of alkoxysilanes. Alkali metal alkoxides, such as sodium ethoxide (NaOC₂H₅) and sodium tert-butoxide (NaOtBu), are potent catalysts for this transformation. The reaction rate can be influenced by temperature and catalyst concentration. For instance, the addition of a catalytic amount of sodium tert-butoxide to various methoxy- and ethoxysilanes leads to rapid disproportionation. Organometallic complexes also serve as efficient homogeneous catalysts. Dimethyltitanocene has been reported as an excellent catalyst for the redistribution of a range of alkoxy- and siloxyhydrosilanes at room temperature.

The use of heterogeneous catalysts for alkoxysilane disproportionation offers advantages in catalyst separation and reuse, aligning with principles of green chemistry. While specific examples focusing on the synthesis of this compound are less common in literature than for its consumption, the catalytic principles are transferable. Solid base catalysts are of particular interest, given the high activity of homogeneous base catalysts like alkoxides. Magnetically separable nanoparticles functionalized with basic groups represent a modern approach to quasi-homogeneous or heterogeneous catalysis that could be applied to these reactions. The development of solid catalysts for the disproportionation of this compound to produce high-purity monosilane is an active area of research, and these catalytic systems could potentially be optimized for the reverse reaction or for the conversion of other alkoxysilanes into this compound.

**

Reaction Mechanisms and Kinetics of Triethoxysilane

Hydrolysis of Triethoxysilane (B36694)

Influence of pH on Hydrolysis Rate

The rate of this compound hydrolysis is profoundly dependent on the pH of the solution. laurentian.ca The reaction is catalyzed by both acids (H₃O⁺) and bases (OH⁻), with the minimum reaction rate observed at a neutral pH of around 7. europa.eujresm.org

Under acidic conditions (low pH), the alkoxy group is protonated in a rapid initial step. This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water, accelerating the hydrolysis rate. nih.govlaurentian.ca Conversely, in alkaline media (high pH), the nucleophilic hydroxyl ion (OH⁻) directly attacks the silicon atom, also leading to an increased rate of hydrolysis. nih.gov

Kinetic studies on similar trialkoxysilanes have demonstrated this pH dependence quantitatively. For instance, the hydrolysis half-life of triethoxy(3-isocyanatopropyl)silane at 24.7°C was found to be significantly shorter in both acidic and basic conditions compared to neutral pH. europa.eu

Table 1: Effect of pH on Hydrolysis Half-life of a this compound Derivative europa.eu Data for triethoxy(3-isocyanatopropyl)silane at 24.7°C.

pHHydrolysis Half-life (hours)
50.8
78.5
90.15

Role of Catalysts in Hydrolysis

Catalysts are essential for controlling the rate of hydrolysis. nih.gov Both acid and base catalysts are effective, and their mechanism of action dictates the reaction's progression. google.com Common catalysts include mineral acids like hydrochloric acid (HCl) and bases such as ammonia. nih.gov

In addition to simple acids and bases, various other catalytic systems can be employed:

Buffer Solutions : Buffers, such as acetate (B1210297) and Tris, can exhibit catalytic effects on the hydrolysis reaction. europa.eu

Organometallic Catalysts : Compounds like dibutyltin (B87310) dilaurate (DBTDL) are known to be highly effective catalysts for hydrolysis, often more so than organic acids. nih.govpcimag.com

Metal Salts : Salts of rare earth metals, for example, europium perchlorate (B79767) and ytterbium trifluoromethanesulfonate, have been shown to catalyze silane (B1218182) hydrolysis effectively. google.com

The choice of catalyst can significantly impact the reaction kinetics, with some catalysts being powerful enough to accelerate hydrolysis even more than strong mineral acids. nih.gov

Sequential Hydrolysis Rate Coefficients

The hydrolysis of this compound proceeds in a stepwise manner, and the rate of each successive hydrolysis step is not constant. Research indicates that the intermediate silanol (B1196071) products—diethoxymonosilanol and ethoxydisilanol—hydrolyze more rapidly than the original this compound molecule. europa.eu

This means that the second- and third-order rate constants (k₂) and (k₃) are greater than the first-order rate constant (k₁). The catalytic rate constants for both acid (kH₃O⁺) and base (kOH⁻) catalysis increase for each successive hydrolysis step. europa.eu This phenomenon leads to the rapid formation of the fully hydrolyzed silanetriol, RSi(OH)₃, once the reaction is initiated, making the partially hydrolyzed species transient in nature. unavarra.eseuropa.eu The relative concentration of the more hydrolyzed species increases as the reaction progresses. unavarra.es

Condensation Reactions of Silanol Groups

Following hydrolysis, the resulting silanol groups (Si–OH) are highly reactive and undergo condensation reactions. nih.govresearchgate.net These reactions can occur between two silanol groups (releasing a water molecule) or between a silanol group and a remaining ethoxy group (releasing an ethanol (B145695) molecule). nih.gov

Formation of Siloxane Bridges (Si-O-Si)

The primary outcome of the condensation reaction is the formation of stable siloxane bridges (Si–O–Si). nih.govnih.gov This process is responsible for the polymerization of the monomeric units into larger oligomeric and polymeric structures. elsevier.es

The condensation can proceed through several pathways:

Monomer addition : A hydrolyzed monomer condenses with another monomer or a growing oligomer. escholarship.org

Cluster-cluster aggregation : Two oligomeric clusters condense together. escholarship.org

These reactions lead to the formation of various structures, including linear chains, cyclic structures (such as (SiO)₄ and (SiO)₆ rings), and more complex, three-dimensional networks, including polyhedral oligomeric silsesquioxanes (POSS). elsevier.esmdpi.com

Factors Influencing Condensation Kinetics

The kinetics of condensation are complex and influenced by a multitude of factors that determine the structure and properties of the final material. nih.govelsevier.es

Key influencing factors include:

pH : The rate of condensation is highly sensitive to pH. The rate is slowest around a pH of 4-5. jresm.org Under acidic conditions (pH < 4), condensation is slow, which allows for the stabilization of silanol groups. jresm.orgresearchgate.net In alkaline media, condensation is much faster and tends to produce more branched and highly condensed clusters. nih.govlaurentian.ca

Water Concentration : The ratio of water to silane is critical. A high concentration of water generally favors the hydrolysis reaction over condensation. laurentian.ca Conversely, a low water concentration tends to accelerate the rate of condensation relative to hydrolysis. laurentian.ca

Catalysts : Catalysts that promote hydrolysis often also catalyze condensation. gelest.com The nature of the catalyst can influence the final structure.

Solvent : The type of solvent used can affect reaction rates. The presence of an alcohol solvent, for example, can delay both hydrolysis and condensation reactions. elsevier.escolab.ws

Temperature : Increasing the reaction temperature generally accelerates the rate of condensation. mdpi.com

Concentration : Higher concentrations of the silane precursor can lead to an increased rate of condensation. laurentian.ca

Table 2: General Influence of pH on Hydrolysis and Condensation Rates laurentian.cajresm.org

pH RangeRelative Hydrolysis RateRelative Condensation RateResulting Structure
Acidic (pH < 4)FastSlowLess branched, more linear chains
Near Neutral (pH 4-7)SlowSlow-
Basic (pH > 7)FastFastMore branched, condensed clusters
Temperature Effects

Polymerization Kinetics and Mechanisms

Formation of Oligomers and Polymeric Networks

The polymerization process begins with the hydrolysis of this compound to form silanol-containing monomers. These monomers then undergo condensation reactions to form dimers, trimers, and larger oligomers.

The structure of these initial oligomers is highly dependent on the reaction conditions. For example, under conditions that favor linear growth (e.g., acid catalysis at low water ratios), chain-like oligomers are formed. Conversely, conditions favoring branching (e.g., base catalysis) lead to more compact, cluster-like oligomers.

As the condensation reactions continue, these oligomers grow and eventually link together to form a three-dimensional polymeric network that spans the entire volume of the solution, a point known as the gel point. The kinetics of this process can be monitored by techniques such as viscosity measurements, light scattering, and spectroscopy.

The table below summarizes the influence of various factors on the reaction kinetics and resulting polymer structure.

FactorConditionEffect on Hydrolysis RateEffect on Condensation RateResulting Polymer Structure
Water/Triethoxysilane Ratio Low (r < 1.5)SlowerSlowerLinear or branched oligomers
High (r > 1.5)FasterCan be faster, but may favor intramolecular condensationMore cyclic species, potentially porous networks
Catalyst Acid (e.g., HCl)FastRelatively slowerMore linear or lightly branched
Base (e.g., NH4OH)Slower than acidFastHighly branched, particulate, or cross-linked
Solvent Polar protic (e.g., ethanol)Facilitates reactionFacilitates reactionInfluenced by solvent-polymer interactions
Temperature HighIncreasedIncreasedGenerally more cross-linked, faster gelation
LowDecreasedDecreasedSlower reaction, potentially more ordered structures

Phase Separation Phenomena in Sol-Gel Processing

During the sol-gel processing of alkoxysilanes like this compound, polymerization-induced phase separation can occur. researchgate.net This phenomenon is characterized by the separation of the system into distinct phases, typically a silica-rich phase and a solvent-rich phase. researchgate.netnih.gov The process is driven by the chemical reactions of polymerization and polycondensation of silicon alkoxides, which alter the free energy of the system. nih.gov

The onset of phase separation is a critical event that influences the morphology of the final gel. It can be used to create materials with controlled macroporous structures. researchgate.netnih.gov For instance, in systems containing a polymer additive that interacts weakly with the forming siloxane network, the process can lead to a silica-solvent-rich phase and a polymer-solvent-rich phase. nih.gov The timing of phase separation relative to the gelation time is crucial; if phase separation occurs before gelation, it can lead to the formation of macroporous structures. researchgate.net This interplay results in the accumulation of silica (B1680970) oligomers in the silica-rich phase, which can accelerate gelation within that phase. researchgate.net The sol-gel transition is often accompanied by syneresis, a process where the gel network contracts and expels the solvent, leading to a phase separation into a solid silica network and an aqueous solution. mdpi.com

Gelation Kinetics

Gelation is the process where sol particles link to form a continuous, three-dimensional network that spans the entire volume of the solution. mdpi.com The kinetics of gelation are complex and are directly affected by the rates of the preceding hydrolysis and condensation reactions. nih.gov Several factors have a pronounced impact on the gelation time (tg).

The addition of organotrialkoxysilanes to tetraethoxysilane (TEOS) has been reported to increase the gelation time due to steric effects. nih.govresearchgate.net The pH of the reaction medium is a critical parameter; hydrolysis is rapid in acidic conditions where condensation is inhibited, while condensation is accelerated in neutral or basic conditions. mdpi.com The gelation time is also influenced by the water/silane ratio, temperature, and the initial concentration of the silane. researchgate.net Rheological studies are often employed to determine the precise gel point, where the material transitions from liquid-like to solid-like behavior. scispace.com For hybrid systems, such as those combining TEOS with vinylthis compound (B1683064) (VTES), the activation energy of gelation and the gel structure depend on the composition of the mixture. scispace.com

Table 1: Factors Influencing Gelation Time in Alkoxysilane Sol-Gel Processes

FactorEffect on Gelation Time (tg)Reference
Increasing Temperature Decreases tg researchgate.net
Increasing Water/Silane Ratio Decreases tg researchgate.net
Increasing Initial Concentration Decreases tg researchgate.net
Addition of Organotrialkoxysilanes Increases tg (due to steric effects) nih.govresearchgate.net
pH Complex; gelation is fastest near neutral pH where condensation is maximized. mdpi.com

Redistribution Reactions of this compound

This compound can undergo redistribution (disproportionation) reactions, yielding tetraethoxysilane and silane. researchgate.netmdpi.com This reaction is of practical significance as a method for producing high-purity silane. mdpi.com The process involves the exchange of hydride and ethoxy groups between silicon centers. While this reaction can occur thermally, it is often facilitated by catalysts. researchgate.net

Catalytic Mechanisms of Redistribution

Various catalysts can promote the redistribution of this compound. Lewis bases, such as oligoethylene glycol ethers, have been shown to catalyze the disproportionation of this compound to tetraethoxysilane and silane, with the proposed mechanism involving the formation of hypervalent silicon complexes. researchgate.net Transition metal complexes are also highly effective catalysts for this transformation. cdnsciencepub.comcdnsciencepub.com

Transition Metal Mediated Displacements

Dimethyltitanocene has been identified as an excellent catalyst for the redistribution of alkoxysilanes, including this compound. cdnsciencepub.comcdnsciencepub.comresearchgate.net The mechanism of these reactions is proposed to occur through titanium hydride (TiH) mediated displacements. cdnsciencepub.com In this process, the active catalytic species involves titanium, and the reaction proceeds through intermediates where bonds are formed and broken between the titanium center and the silicon species.

Two main pathways have been considered for the catalytic cycle: displacements mediated by Ti(IV) and displacements mediated by Ti(III). cdnsciencepub.com Experimental evidence strongly suggests that the mechanism involving Ti(III) intermediates is the most plausible, as it aligns with all observed experimental data. cdnsciencepub.comcdnsciencepub.comresearchgate.net A significant portion of the titanium in the reaction mixture is demonstrably present in the Ti(III) state during the redistribution of alkoxysilanes. cdnsciencepub.com The proposed mechanism avoids a simple σ-bond metathesis and instead involves more complex intermediates, potentially bimetallic Ti(III) species, to account for the observed product distributions. cdnsciencepub.com These transition metal-mediated pathways provide a highly efficient route for the redistribution of this compound under mild conditions. cdnsciencepub.com

Advanced Characterization Techniques in Triethoxysilane Research

Spectroscopic Analysis

Spectroscopic methods are indispensable tools for probing the molecular structure and chemical transformations of triethoxysilane (B36694). researchgate.netacs.org Both FTIR and Raman spectroscopy provide detailed information about the vibrational modes of the molecule, offering a window into its chemical bonding and reactivity. researchgate.netelsevier.es These techniques are particularly powerful for studying the hydrolysis and condensation reactions that are central to the sol-gel process, as well as for analyzing the interaction of this compound with various surfaces. researchgate.netacs.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy has proven to be a cornerstone in the study of this compound and its derivatives. acs.orgoregonstate.edu It is extensively used to identify functional groups, monitor reaction kinetics, and characterize the structure of resulting materials. elsevier.esresearchgate.net

The FTIR spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the vibrational modes of its constituent chemical bonds. The interpretation of these bands is crucial for understanding the molecular structure and its changes during chemical processes. acs.orgresearchgate.net Key vibrational assignments for this compound include the Si-H stretching and deformation modes, C-H stretching and deformation modes, and the Si-O-C stretching modes. acs.orgresearchgate.net

A detailed analysis of the FTIR spectrum allows for the identification of specific functional groups and their local chemical environment. For instance, the strong absorption bands associated with the ethoxy groups (Si-O-C) are sensitive to the hydrolysis process, where these groups are replaced by silanol (B1196071) (Si-OH) groups. elsevier.es

Table 1: Key FTIR Vibrational Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Reference
~2975, ~2928, ~2887 C-H stretching researchgate.net
~2200 Si-H stretching acs.orgresearchgate.net
~1165, ~1080, ~960 Si-O-C stretching acs.orgresearchgate.net

This table presents a summary of the principal FTIR absorption bands for this compound and their corresponding vibrational assignments as reported in the literature.

FTIR spectroscopy is an invaluable tool for monitoring the kinetics of hydrolysis and condensation of this compound in real-time. elsevier.esnih.gov The hydrolysis reaction involves the cleavage of the Si-O-C bonds and the formation of Si-OH groups, while the subsequent condensation reaction leads to the formation of Si-O-Si (siloxane) bridges. nih.gov

By tracking the changes in the intensity of specific FTIR bands, researchers can follow the progress of these reactions. elsevier.es For example, a decrease in the intensity of the Si-O-C stretching bands and the appearance of a broad band corresponding to O-H stretching (from Si-OH groups and water) are indicative of hydrolysis. elsevier.es The formation of siloxane bonds during condensation can be monitored by the appearance of a characteristic Si-O-Si stretching band. researchgate.net The presence of a small amount of water has been found to promote the adsorption and hydrolysis reaction. acs.orgresearchgate.net

When this compound is used to modify surfaces, FTIR spectroscopy can confirm the successful grafting of silicon hydride (Si-H) groups onto the substrate. nbuv.gov.uaresearchgate.net The characteristic Si-H stretching vibration, typically observed around 2200 cm⁻¹, provides direct evidence of the presence of these groups on the surface. acs.orgresearchgate.net The intensity of this peak can also be used to estimate the density of the grafted Si-H groups. nbuv.gov.ua FTIR studies have revealed the interaction between the functional groups of this compound and the silanol groups on a silica (B1680970) surface, demonstrating the effect of modification conditions on the coverage density of the hydridesilyl groups. nbuv.gov.ua

FTIR spectroscopy is a powerful technique for investigating the nature of the interaction between this compound and various surfaces, such as silica. acs.orgoregonstate.eduresearchgate.net By analyzing the spectral changes upon adsorption, it is possible to elucidate the mechanism of chemisorption and the structure of the adsorbed species. acs.orgresearchgate.net

Studies have identified the spectral features of hydrogen-bonded this compound as well as different chemisorbed species, which are formed through the reaction of this compound with surface silanol groups to create one, two, or three Si-O-surface bonds. acs.orgresearchgate.net The analysis of the Si-H, C-H, and Si-O-C vibrational modes provides insights into the conformation and bonding of the grafted molecules. acs.orgresearchgate.net The silanization process is observed to be faster when performed in a liquid phase, which is attributed to the presence of water promoting the reaction. acs.orgresearchgate.net

Detection of Grafted Silicon Hydride Groups

Raman Spectroscopy

Raman spectroscopy offers a complementary vibrational spectroscopy technique to FTIR for the analysis of this compound. elsevier.essciengine.com While FTIR is based on the absorption of infrared radiation, Raman spectroscopy relies on the inelastic scattering of monochromatic light. This difference in the physical principle often results in different selection rules, meaning that some vibrational modes that are weak or inactive in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

Raman spectroscopy has been effectively used for the express analysis of this compound, particularly in industrial settings for process optimization. researchgate.netejournal.by It allows for the rapid and quantitative determination of this compound in reaction mixtures. researchgate.net Research has demonstrated the development of techniques for the express analysis of this compound without the need for standards by constructing calibration curves from data obtained with other analytical methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net

In the study of silica gels prepared from this compound, Raman spectroscopy has been instrumental in characterizing the resulting network structure. researchgate.netjst.go.jp For instance, the introduction of Si-H groups into the silica network leads to a noticeable shift in the Raman band around 492 cm⁻¹, which is attributed to the symmetric stretching vibration of oxygen atoms in the siloxane network. researchgate.netjst.go.jp This provides valuable information about the local structure and the incorporation of the Si-H functionality into the final material.

Table 2: Chemical Compounds Mentioned

Compound Name
(3-Aminopropyl)this compound
Bis[3-triethoxysilylpropyl]tetrasulfane
Glutaraldehyde
Polyethylene-triethoxysilane
Tetraethoxysilane
Quantitative Analysis of this compound and Tetraethoxysilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used extensively in silane (B1218182) research. tandfonline.compageplace.de It provides detailed information about the molecular structure, dynamics, and chemical environment of atoms. For this compound and its derivatives, NMR, particularly of the ¹H, ¹³C, and ²⁹Si nuclei, is invaluable for studying hydrolysis, condensation reactions, and interactions with other materials. nih.govcapes.gov.br

²⁹Si NMR spectroscopy is a key tool for identifying and quantifying the various silicon environments during the chemical transformation of this compound. unavarra.esshinetsusilicone-global.com The chemical shift of a ²⁹Si nucleus is highly sensitive to its local electronic environment, which is influenced by the substituents attached to the silicon atom. unavarra.es This allows researchers to distinguish between the original this compound precursor and its subsequent hydrolyzed and condensed species. unavarra.escapes.gov.br

In the study of organotriethoxysilanes, the ²⁹Si NMR chemical shifts demonstrate the electronic effects of the organic groups on the silicon atoms. unavarra.es The chemical shifts for precursors like methylthis compound, ethylthis compound, and propylthis compound range from -42.7 ppm to -82.0 ppm, following trends related to the electronegativity of the organic substituent. unavarra.es

During hydrolysis and condensation, new silicon species are formed, which are denoted using "T" notation. These notations represent the degree of condensation of a trifunctional silicon atom (R-Si(OR')₃):

T⁰ : Monomeric, unreacted or fully hydrolyzed silane (R-Si(OH)₃).

: A silicon atom bonded to one other silicon atom through an oxygen bridge (a siloxane bond).

: A silicon atom bonded to two other silicon atoms via siloxane bonds.

: A silicon atom fully condensed and bonded to three other silicon atoms in a cross-linked network.

²⁹Si NMR can clearly resolve signals corresponding to these different T structures, allowing for the quantitative tracking of intermediate species as a function of reaction time. nih.govacs.org For example, in the study of (3-aminopropyl)trimethoxysilane modification of cellulose (B213188), solid-state ²⁹Si NMR spectra clearly showed the presence of T¹, T², and T³ structures, confirming the condensation and cross-linking of the silane on the cellulose surface. acs.org

Table 2: Representative ²⁹Si NMR Chemical Shifts for Different Silicon Environments

Silicon SpeciesNotationTypical Chemical Shift Range (ppm)Description
Organothis compoundT⁰-42 to -50Uncondensed monomeric species. unavarra.esresearchgate.net
Dimeric/Linear End-groups-50 to -60Singly condensed silicon atoms. nih.govacs.orgresearchgate.net
Cyclic/Linear Middle-groups-60 to -70Doubly condensed silicon atoms. nih.govacs.orgresearchgate.net
Cross-linked-70 to -80Fully condensed silicon atoms in a 3D network. nih.govacs.orgresearchgate.net

The interaction between silane coupling agents, such as those derived from this compound, and cellulose is a critical area of research for developing advanced composite materials. Both liquid-state and solid-state NMR are employed to gain a comprehensive understanding of this interaction. nih.govcapes.gov.br

Liquid-state NMR (¹H, ¹³C, and ²⁹Si) is used to monitor the initial steps of the process, which occur in solution. nih.gov It allows for the study of the hydrolysis of the alkoxysilane groups (Si-OR) to form reactive silanol groups (Si-OH) and their subsequent self-condensation into soluble oligomeric structures. nih.govcapes.gov.br Studies on agents like γ-aminopropyl this compound (APS) in ethanol (B145695)/water solutions have used NMR to follow these reactions at different pH values, finding that acidic conditions tend to stabilize the hydrolyzed silanol forms before significant condensation occurs. nih.govcapes.gov.br

Solid-state NMR , specifically high-resolution techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), is essential for analyzing the final, modified solid material. nih.govmdpi.com After the hydrolyzed silane is adsorbed onto the cellulose surface and subjected to thermal treatment, solid-state NMR can confirm the formation of covalent bonds between the cellulose and the silane. nih.govresearchgate.net ²⁹Si CP-MAS NMR provides direct evidence of the different condensed structures (T¹, T², T³) of the silane network on the cellulose surface. nih.gov Furthermore, ¹³C CP-MAS NMR can be used to study the structure of the cellulose itself and to detect changes upon modification, such as the formation of Si-O-C bonds between the silane and cellulose hydroxyl groups. nih.gov

Research on the modification of dialdehyde (B1249045) cellulose with (3-aminopropyl)this compound utilized solid-state ¹³C and ²⁹Si NMR to study the resulting cross-linked product. nih.gov The spectra confirmed that cross-linking involved both Si-O-C bonds with cellulose hydroxyls and imine bonds between the silane's amino group and the cellulose's aldehyde functions. nih.gov

29Si NMR for Identifying Silicon Environments

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique. thermofisher.com It is exceptionally well-suited for investigating the surface chemistry of materials, providing quantitative elemental composition and information about the chemical states of the detected elements from the outermost ~10 nanometers of a surface. thermofisher.com This makes XPS an indispensable tool for characterizing surfaces modified with this compound-based compounds, where the modification layer is often very thin. scientific.netnih.gov

XPS is widely used to confirm the successful deposition of silane layers onto various substrates and to quantify the resulting changes in surface chemistry. nih.govresearchgate.net A survey scan first identifies all the elements present on the surface. High-resolution scans of specific elemental peaks (e.g., C 1s, O 1s, Si 2p, N 1s) are then acquired to determine the chemical states (e.g., bonding environment, oxidation state) of those elements. mdpi.com

In studies involving the treatment of substrates with aminosilanes like (3-aminopropyl)this compound (APTES), XPS analysis provides direct evidence of the modification. researchgate.netresearchgate.net For example, when treating a polyethylene (B3416737) terephthalate (B1205515) (PET) membrane, XPS analysis showed a significant increase in the atomic concentrations of silicon and nitrogen on the surface compared to the untreated membrane, confirming the presence of the aminosilane (B1250345). researchgate.net Similarly, treating rice husk particles with γ-aminopropylthis compound resulted in the appearance of silicon and nitrogen peaks in the XPS spectrum of the treated surface. researchgate.net

Beyond elemental detection, XPS provides crucial information on the chemical bonds formed. The analysis of high-resolution Si 2p spectra can reveal the formation of Si-O-substrate bonds, confirming covalent attachment. scientific.net For instance, in the treatment of basalt fibers, XPS analysis indicated that silanols adsorbed onto the fiber surface via an ether linkage (Si-O-Fiber), which was inferred from changes in the O 1s and Si 2p spectra. scientific.net Quantitative analysis of the atomic ratios, such as the O/C or Si/O ratio, before and after treatment can further indicate that the coupling agent has chemically reacted with the surface. researchgate.net

Table 3: Example of Surface Elemental Composition Change Detected by XPS (Data derived from a study on silane treatment of PET membranes researchgate.net)

SampleC (at%)O (at%)Si (at%)N (at%)
Untreated PET 75.424.4~0~0
Oxygen Plasma Treated PET 67.230.30.52.0
APTES Treated PET 63.825.14.96.2

This table illustrates how XPS quantifies the change in atomic concentration (at%) on a surface following treatment steps, confirming the deposition of a nitrogen and silicon-containing APTES layer.

Analysis of Grafted Layers

The modification of surfaces through the grafting of this compound creates a distinct interfacial layer whose properties are critical for the final application. A variety of techniques are employed to characterize these grafted layers. For instance, the frictional forces of polymer layers grafted onto silica surfaces pre-treated with this compound can be investigated using a nanotip. aps.org Such studies have shown a linear increase in friction force with the logarithm of the sliding velocity for both the initial silane layer and the subsequently grafted polymer. aps.org The polymer, a substituted polyacetylene, is firmly fixed through a two-step process where the silica surface is first treated with this compound molecules that act as a coupling agent. aps.org

When this compound derivatives are used to modify clay minerals like montmorillonite (B579905), X-ray Diffraction (XRD) is a key technique for analysis. researchgate.net The grafting of molecules such as 3-mercaptopropyl this compound (MPTES) into the clay structure can be confirmed by an increase in the basal spacing (d001) of the mineral, indicating the successful intercalation of the silane. researchgate.net This grafting is believed to occur via a reaction between the alkoxy groups of the silane and the silanol groups on the clay sheets, forming covalent Si-O-Si bonds. In addition to XRD, techniques like Fourier Transform Infrared (FTIR) spectroscopy are used to confirm the presence of the grafted silane and to assess changes in the material's hydrophobicity. researchgate.net

For modifications on epitaxial graphene, characterization of the amine-terminated surface created by (3-aminopropyl) this compound (APTES) can be performed using methods like cyclic voltammetry (CV), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy. scientific.net These techniques confirm the successful attachment of APTES to the hydroxylated graphene surface. scientific.net

Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry provides powerful tools for the separation, identification, and quantification of this compound, its reaction products, and related species. nih.govcanterbury.ac.nz

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a primary technique for analyzing volatile and semi-volatile compounds like this compound. thermofisher.com When coupled with a mass spectrometer (MS), it allows for the separation of complex mixtures and the identification of individual components based on their mass-to-charge ratio. thermofisher.com GC-MS is used to confirm the identity of GC peaks and can be applied to liquid, gaseous, or solid samples after appropriate preparation. thermofisher.comdss.go.thnih.gov

GC-MS is instrumental in the qualitative and quantitative analysis of reaction mixtures involving this compound. For example, it has been used to develop express analysis techniques for monitoring the synthesis of monosilane, where this compound (TES) is a key intermediate and tetraethoxysilane (TEOS) is a byproduct. researchgate.net In such processes, GC-MS provides quantitative data on the concentration of TES and TEOS, allowing for the optimization of reaction conditions to maximize the yield of the desired product. researchgate.net

The technique is also used to identify byproducts from the surface reaction of silanes. In studies of vinylthis compound (B1683064) reacting with alumina (B75360) surfaces, GC was used to identify ethanol as the sole gaseous product at temperatures below 375 K, formed from the reaction with surface hydroxyl groups. acs.org At higher temperatures, ethylene (B1197577) was also detected. acs.org Similarly, GC-MS analysis of reaction solutions of nickel complexes with this compound has been used to identify the products formed. rsc.org

Several GC methods have been developed for the simultaneous determination and quantification of various organosilanes, including functionalized triethoxysilanes like 3-aminopropylthis compound (B1664141). dss.go.thnih.govresearchgate.net These methods often use a flame ionization detector (FID) for quantification, with GC-MS serving to verify the identity of the chromatographic peaks. dss.go.thnih.gov It's important to note, however, that the analysis of certain silanes by high-resolution Orbitrap GC-MS can be complicated by unexpected gas-phase reactions with residual water inside the mass spectrometer's C-trap, which can alter the observed ions and complicate spectral interpretation. wiley.comnih.gov

The table below summarizes the results of a quantitative analysis of samples from monosilane synthesis using an MSD-GC system.

ProductSample 1Sample 2Sample 3Sample 4Sample 5Sample 6Sample 7Sample 8Sample 9Sample 10
TES (%) 31.735.237.539.343.244.848.451.251.854.9
TEOS (%) 8.59.610.111.212.418.422.828.630.531.6
Data sourced from researchgate.net

The hydrolysis and condensation of this compound can lead to the formation of oligomeric species. The analysis of these oligomers is crucial for understanding polymerization kinetics. GC-MS can be used to study the composition of these oligomers. researchgate.net However, the direct analysis of silicate (B1173343) oligomers by GC can be challenging, often requiring a derivatization step (silylation) to make them volatile enough for analysis. nih.gov This derivatization can sometimes introduce side reactions that interfere with the species being investigated. nih.gov

Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyro-GC-MS) is an alternative approach. This technique involves heating the sample to high temperatures to induce thermal fragmentation. A "double shot" analysis can be performed, which includes a lower temperature thermal desorption step to examine low molecular weight components like monomers and oligomers, followed by a high-temperature pyrolysis step to characterize the bulk polymer. eag.com

Identification and Quantification of Reaction Products and Byproducts

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing a wide range of biochemical, organic, and inorganic compounds. wikipedia.org It is particularly useful for larger, non-volatile, and thermally labile molecules that are not amenable to GC-MS. thermofisher.com

The direct analysis of reactive alkoxysilanes like this compound derivatives by LC-MS can be problematic. Studies have shown that compounds such as 1H,1H,2H,2H-perfluorooctyl this compound are too reactive with common mobile phases (like methanol (B129727)/water mixtures), making LC-based analysis unworkable for the parent compound. diva-portal.org

However, LC-MS is a very effective technique for analyzing the transformation products of triethoxysilanes. diva-portal.org The hydrolysis and condensation of silanes form more stable siloxanes. diva-portal.org For instance, in an analysis of a cosmetic product expected to contain a this compound derivative, no parent compound was detected. Instead, LC-MS analysis revealed the presence of a disiloxane (B77578) of the original compound, indicating that the silane had transformed. diva-portal.org Therefore, while GC-MS is preferred for the analysis of the volatile parent silane, LC-MS is an essential tool for identifying and studying its non-volatile hydrolysis and condensation products in various matrices. diva-portal.org The technique often requires derivatization of target molecules, such as fatty acids, to improve their ionization efficiency for MS detection. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a material as a function of temperature or time. ukm.mymdpi.com It is widely used in this compound research to evaluate the thermal stability and composition of modified materials. mdpi.comresearchgate.net By heating a sample under a controlled atmosphere, TGA can quantify the amount of grafted silane, determine decomposition temperatures, and identify different stages of mass loss corresponding to the loss of specific chemical groups. researchgate.netappliedmineralogy.com

TGA is frequently employed to confirm the successful grafting of this compound derivatives onto various substrates, such as silica nanoparticles, cellulose, and clays (B1170129). mdpi.comresearchgate.netmdpi.com The percentage of weight loss in specific temperature ranges is correlated to the amount of organic material (the silane) that was attached to the inorganic substrate. For example, in the modification of silica, the weight loss below 200°C is typically attributed to the removal of physically adsorbed water and solvent, while the decomposition of the grafted silane molecules occurs at higher temperatures. researchgate.net

Studies on kaolinite (B1170537) modified with γ-aminopropyl this compound (APTES) at different temperatures have used TGA to assess thermal stability and the nature of the grafted layers. appliedmineralogy.comcapes.gov.br The decomposition of the grafted APTES occurs in stages, with the loss of oxyethyl groups and aminopropyl groups happening at distinct temperature ranges. appliedmineralogy.com Similarly, TGA has been used to compare the thermal stability of montmorillonite modified with silanes, showing that grafted clays are often more thermally stable than those modified by conventional ion exchange. researchgate.net The analysis can also demonstrate how coupling agents like vinylthis compound affect the decomposition temperature of composite materials. ncsu.edu

The table below presents TGA data for silica materials grafted with different trialkoxysilanes, showing the organic content determined from the weight loss.

MaterialDescriptionOrganic Content (wt%)
Silica 1 Grafted with (N,N-dimethyl-3-amino)propyltrimethoxysilane in methanol12.5
Silica 5 Grafted with (N,N-dimethyl-3-amino)propyltrimethoxysilane in a C7 alcohol18.6
Data sourced from mdpi.com

Assessment of Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are instrumental in evaluating the thermal stability of materials modified with this compound.

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the amount of residual material. For instance, organic-inorganic hybrid materials prepared with glycerol, polyurethane, and (3-aminopropyl) this compound (APTES) have shown thermal stability above 200 °C, regardless of the molar ratio of APTES. unesp.br In another study, silicone resins containing trifluorovinyl ether groups, synthesized through co-hydrolysis of methyl alkoxysilane monomers and {4-[trifluorovinyl(oxygen)]phenyl}methyldiethoxysilane, demonstrated increased thermal stability with higher trifluorovinyl ether group content. nih.gov The temperature for 5% mass loss (T5%) increased from 374 °C to 461 °C in a nitrogen atmosphere. nih.gov Similarly, silylation of starch with APTES was found to enhance the thermal stability of the resulting bioplastics. nih.gov

DSC analysis complements TGA by measuring the heat flow associated with thermal transitions. In a study of electrolyte additives for lithium-ion batteries, the addition of (2-cyanoethyl) this compound (TCN) to the electrolyte increased the onset temperature of the thermal reaction of the lithiated anode from 122.22 °C to 127.07 °C and reduced the heat of reaction from 240.48 J/g to 151.71 J/g, indicating improved thermal safety. mdpi.com

Table 1: Thermal Stability Data for this compound-Modified Materials

MaterialTechniqueKey FindingReference
Glycerol-polyurethane-silica hybrid with APTESTGAStable above 200 °C unesp.br
Silicone resin with trifluorovinyl ether groupsTGAT5% increased from 374 °C to 461 °C with increasing TFVE content nih.gov
Starch/epoxidized soybean oil with APTESTGAEnhanced thermal stability of bioplastics nih.gov
Lithiated anode with TCN electrolyte additiveDSCOnset temperature increased from 122.22 °C to 127.07 °C mdpi.com
Lithiated anode with TCN electrolyte additiveDSCHeat of reaction decreased from 240.48 J/g to 151.71 J/g mdpi.com

Estimation of Hydrolysis and Condensation Species

The performance of this compound-based materials is intrinsically linked to the hydrolysis and condensation reactions of the silane precursor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for monitoring these processes and identifying the resulting chemical species.

NMR Spectroscopy

¹H, ¹³C, and especially ²⁹Si NMR spectroscopy are powerful tools for tracking the kinetics of silane hydrolysis and condensation. researchgate.netcapes.gov.brtandfonline.com ²⁹Si NMR, in particular, can distinguish between the initial silane, various hydrolyzed intermediates (silanols), and condensed siloxane species. ucsb.eduunavarra.es Studies have shown that under acidic conditions, hydrolysis is enhanced, and the resulting silanol groups are relatively stable, slowing down the condensation reactions. researchgate.net The reactivity of triethoxysilanes is influenced by the organic substituent, with those containing Si-H bonds, like this compound (HSi(OEt)₃), reacting much faster than those like methylthis compound. ucsb.edu This difference is attributed to the smaller steric hindrance of the hydrogen atom, which facilitates the nucleophilic attack by water. ucsb.edu

FTIR Spectroscopy

FTIR spectroscopy provides valuable information on the chemical bonds present in a sample. The hydrolysis of triethoxysilanes can be monitored by observing the disappearance of Si-O-C stretching bands and the appearance of bands corresponding to the formation of ethanol and silanol (Si-OH) groups. researchgate.net For example, the hydrolysis of γ-aminopropylthis compound (γ-APS) is followed by the decrease of the band at 959 cm⁻¹ (ν(CH₃) of γ-APS) and the increase of the ethanol band at 882 cm⁻¹. researchgate.net Condensation is indicated by the formation of Si-O-Si stretching bands. researchgate.net The rate of these reactions is influenced by factors such as pH and the concentration of water and catalyst. researchgate.netresearchgate.net

Table 2: Spectroscopic Monitoring of this compound Hydrolysis and Condensation

TechniqueSilaneKey ObservationReference
²⁹Si NMRThis compound (TREOS)Extremely fast condensation rate compared to MTES and TEOS ucsb.edu
¹H, ¹³C, ²⁹Si NMRVarious alkoxysilanesAcidic conditions enhance hydrolysis and slow condensation researchgate.netcapes.gov.br
FTIRγ-Aminopropylthis compoundHydrolysis tracked by decrease at 959 cm⁻¹ and increase at 882 cm⁻¹ researchgate.net
FTIRγ-Aminopropylthis compoundCondensation indicated by the appearance of a band at 1146 cm⁻¹ researchgate.net

Electron Microscopy (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the microstructure and morphology of materials modified with this compound at the micro and nanoscale.

Morphological Analysis of Modified Materials

SEM provides detailed images of the surface topography of materials. It has been used to show that modifying silica nanoparticles with (3-aminopropyl)this compound (APTES) within an epoxy resin leads to a more uniform coating, preventing the aggregation of nanoparticles. mdpi.com SEM has also been employed to study the morphology of composites made from starch and poly-methylthis compound, revealing changes in the open-cell structure with varying silane content. rsc.org Furthermore, the surface modification of materials like zeolite and kaolin (B608303) with silanes such as APTES has been investigated using SEM, confirming changes in the surface structure. bas.bg

TEM offers higher resolution than SEM, allowing for the visualization of the internal structure of materials. In the study of epoxy coatings, TEM images demonstrated that the modification of silica nanoparticles with APTES resulted in a decrease in particle size by approximately half. mdpi.com TEM analysis of magnetic nanosilica graphene oxide nanocomposites functionalized with APTES showed spherical magnetic nanoparticles with an average size of 12-18 nm. researchsquare.comresearchgate.net

Table 3: Electron Microscopy Findings for this compound-Modified Materials

TechniqueMaterialKey FindingReference
SEMEpoxy coating with APTES-modified silicaMore uniform coating, reduced nanoparticle aggregation mdpi.com
SEMStarch/poly-methylthis compound compositeChanges in open-cell structure observed rsc.org
TEMAPTES-modified silica nanoparticlesParticle size decreased by about half mdpi.com
TEMAPTES-functionalized magnetic nanosilica graphene oxideSpherical nanoparticles with an average size of 12-18 nm researchsquare.comresearchgate.net

Tracking Physical Changes During Dissolution

In-situ monitoring techniques are crucial for understanding the dynamic processes that occur during the dissolution of this compound-based films and coatings. While direct SEM or TEM tracking of the dissolution of this compound itself is less common, related techniques and studies on silane films provide valuable insights.

The dissolution of a silane film is related to its stability in a given environment. For instance, the stability of silane films on metal substrates when immersed in corrosive solutions has been studied using SEM to observe morphological changes before and after immersion. researchgate.net Another approach involves using optical turbidity scanning to monitor the dissolution of an insoluble silane lens through hydrolysis in an aqueous solution. mdpi.com This technique simultaneously tracks the condensation of the silane in the bulk solution by monitoring light scattering. mdpi.com The results from turbidity scanning can be confirmed with Dynamic Light Scattering, which provides information on particle formation and aggregation during the process. mdpi.com

Other Characterization Methods

Beyond the primary techniques, other methods provide complementary information about this compound-derived materials.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension. It is particularly useful for characterizing nanoparticles formed from the hydrolysis and condensation of this compound.

DLS has been used to determine the size of silica nanoparticles synthesized from this compound precursors, with studies reporting sizes under 50 nm. dost.gov.ph In the synthesis of mesoporous silica nanoparticles using (3-aminopropyl) this compound, DLS was used in conjunction with TEM to determine the particle size, with consistent results between the two methods (e.g., a hydrodynamic particle size of 220 nm determined by DLS). nih.govgoogle.com DLS can also reveal the polydispersity of the particle size distribution, indicating the uniformity of the nanoparticles. dost.gov.ph For example, the hydrolysis of various organotriethoxysilanes, including methylthis compound and octylthis compound, leads to the formation of silica particles whose size distribution can be characterized by DLS, showing a dependence of particle size on the organic substituent. ias.ac.in

Table 4: DLS Particle Size Analysis of this compound-Derived Nanoparticles

Silane PrecursorKey FindingReported Size (DLS)Reference
TriethoxylpropylaminosilaneFunctionalized silica nanoparticles<50 nm
3-Chloropropylthis compoundSilica nanoparticles for hydrophobic coatings24.3 ± 8.5 nm dost.gov.ph
(3-Aminopropyl) this compoundMesoporous silica nanoparticles~220 nm nih.govgoogle.com
Methyl-, Isobutyl-, Octylthis compoundHybrid silica particlesVaries with organic group ias.ac.in

Zeta Potential Measurements for Colloidal Stability

Zeta potential is a critical parameter for understanding the stability of colloidal dispersions. It measures the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid. The magnitude of the zeta potential provides an indication of the potential stability of the colloidal system. colostate.edu If all the particles in a suspension possess a large negative or positive zeta potential, they will repel each other, preventing aggregation. colostate.edu Conversely, low zeta potential values suggest a lack of sufficient repulsive force, which can lead to particle aggregation and instability, a phenomenon known as flocculation. colostate.edu Generally, a zeta potential more positive than +30 mV or more negative than -30 mV is considered indicative of a stable colloidal system. colostate.edu

In the context of this compound research, zeta potential measurements are employed to characterize the surface charge of particles that have been surface-modified. This compound and its derivatives are often used to introduce functional groups onto the surface of nanoparticles, altering their surface chemistry. These modifications directly influence the particle's surface charge and, consequently, its interaction with the surrounding medium and other particles.

The measurement process involves applying an electric field across the dispersion and measuring the velocity of the particles, a technique known as electrophoresis. wyatt.com This velocity, or electrophoretic mobility, is then used to calculate the zeta potential. wyatt.com Factors such as the pH and ionic strength of the dispersion can significantly influence the zeta potential. wyatt.com For instance, the pH at which the zeta potential is zero is known as the isoelectric point. At this point, the colloidal system is least stable, and aggregation is most likely to occur. colostate.edu

Research involving the functionalization of particles with aminosilanes, such as (3-aminopropyl)this compound (APTES), often uses zeta potential to confirm the success of the surface coating and to assess the stability of the resulting dispersion under various pH conditions. For example, coating negatively charged particles (like silica or lignin) with a material can shift the zeta potential from negative to positive, with the magnitude depending on the concentration of the coating agent. mdpi.com

Table 1: Representative Zeta Potential Values and Colloidal Stability

This table illustrates the general relationship between the measured zeta potential and the qualitative stability of a colloidal suspension.

Zeta Potential (mV)Colloidal Stability
0 to ±5Rapid coagulation or flocculation
±10 to ±30Incipient instability
±30 to ±40Moderate stability
±40 to ±60Good stability
> ±60Excellent stability

This is a generalized representation based on established principles in colloid science. nih.gov

X-ray Diffraction (XRD) for Structural Properties

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique used to obtain crucial information about the atomic and molecular structure of crystalline materials. anton-paar.commat-cs.com The method is based on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice of a material, producing a unique diffraction pattern. mat-cs.compdx.edu This pattern serves as a fingerprint for the crystalline phase, allowing for the identification of the material's composition and crystal structure. malvernpanalytical.com

In research involving this compound, XRD is used to characterize the structural properties of materials synthesized or modified with this compound. Applications include:

Phase Identification: Determining the crystalline phases present in a sample. This is particularly useful when this compound is used as a precursor in the synthesis of hybrid organic-inorganic materials or silica-based structures. malvernpanalytical.com

Crystallinity Assessment: Quantifying the degree of crystallinity in a polymer or composite material where this compound is used as a cross-linking agent or additive. thermofisher.com

Structural Analysis of Thin Films: Analyzing the crystal structure, preferred orientation, and thickness of thin films and coatings prepared using this compound derivatives. malvernpanalytical.comthermofisher.com

Mesophase Characterization: In combination with small-angle X-ray scattering (SAXS), XRD can be used to study the ordered structures of mesoporous materials. For example, research on mesoporous silicas synthesized from precursors like tetraethyl orthosilicate (B98303) (TEOS) and this compound-functionalized polyhedral oligomeric silsesquioxane (POSS) uses SAXS and XRD to identify transformations in the material's mesophase, such as shifts from body-centered cubic (bcc) to face-centered cubic (fcc) structures as the this compound component is varied. nih.gov

The technique provides precise data on lattice parameters, crystallite size, and strain within the material, offering a comprehensive understanding of its structural integrity and properties. pdx.edu

Table 2: Structural Properties Determined by X-ray Diffraction (XRD)

This table summarizes the key structural characteristics of materials that can be analyzed using XRD.

Structural PropertyDescription
Phase Composition Identification of the crystalline compounds present in a sample by comparing its diffraction pattern to reference databases. malvernpanalytical.com
Crystal Structure Determination of the arrangement of atoms within the crystal lattice (e.g., cubic, tetragonal, hexagonal). malvernpanalytical.com
Lattice Parameters Precise measurement of the dimensions of the unit cell of a crystal. pdx.edu
Crystallite Size Estimation of the size of coherent crystalline domains within the material. malvernpanalytical.com
Strain Measurement of micro-strain within the crystal lattice, often caused by defects or dislocations. pdx.edu
Texture (Preferred Orientation) Determination of whether the crystallites in a polycrystalline sample are randomly oriented or aligned in a specific direction. malvernpanalytical.com

Nitrogen Adsorption-Desorption Isotherms for Porosity and Surface Area

Nitrogen adsorption-desorption analysis is a standard technique for determining the specific surface area and porosity of solid materials. The procedure involves exposing a sample to nitrogen gas at its cryogenic temperature (77 K) and measuring the amount of gas adsorbed at various relative pressures. 3p-instruments.commicromeritics.com The resulting isotherm—a plot of the volume of gas adsorbed versus relative pressure—provides a wealth of information about the material's texture.

Key parameters derived from this analysis include:

BET Specific Surface Area: Calculated using the Brunauer-Emmett-Teller (BET) theory, this value represents the total surface area of the material, including the surfaces within pores. micromeritics.com

Pore Size Distribution: Analysis of the isotherm, particularly the desorption branch where capillary condensation occurs, allows for the determination of the distribution of pore sizes within the material, typically in the mesopore (2-50 nm) and micropore (<2 nm) ranges. 3p-instruments.com

Total Pore Volume: The total volume of the pores is calculated from the amount of gas adsorbed at a relative pressure close to saturation. 3p-instruments.com

Table 3: Textural Properties of Mesoporous Silicas with Varying this compound-Derivative Content

This table presents data from a study on mesoporous silicas, showing the effect of increasing the weight percentage of a this compound-hydrosilylated octavinyl polyhedral oligomeric silsesquioxane (OV-POSS-SILY) precursor relative to tetraethyl orthosilicate (TEOS).

OV-POSS-SILY (wt.%)BET Surface Area (m²/g)Micropore Surface Area (m²/g)
0801185
30418-
50537-
100519313

Data adapted from a study on mesoporous silicas fabricated through evaporation-induced self-assembly. nih.gov

Contact Angle Measurements for Surface Wettability

Contact angle measurement is a fundamental technique for quantifying the wettability of a solid surface by a liquid. mdpi.com The contact angle is the angle formed by a liquid droplet at the three-phase boundary where the liquid, gas, and solid intersect. mdpi.com A low contact angle (<90°) indicates that the liquid spreads well on the surface, signifying high wettability (a hydrophilic surface). A high contact angle (>90°) indicates poor spreading, signifying low wettability (a hydrophobic surface).

This technique is central to research involving this compound, as these molecules are frequently used to modify surface properties. This compound and its functionalized derivatives, such as (3-aminopropyl)this compound (APTES), can form self-assembled monolayers (SAMs) on substrates like glass, silicon wafers, or metals, drastically altering their surface energy and wettability. nih.govrsc.org

Systematic studies on APTES SAMs have shown that such surfaces have complex wetting behaviors. nih.govacs.org The water contact angle on an APTES-modified surface can decrease over time, a phenomenon attributed to factors like surface hydrogen bonding between water molecules and the amino groups on the surface, as well as surface roughness. nih.govresearchgate.net Research has demonstrated that functionalizing a glass surface with APTES increases its water contact angle, making it less hydrophilic than the bare glass. rsc.org By comparing the contact angles of various probe liquids on a surface, researchers can also calculate the surface free energy and its polar and dispersive components, providing a deeper understanding of the interfacial interactions. rsc.org

Table 4: Static Water Contact Angles on Glass Surfaces Functionalized with Different Silanes

This table compares the water contact angle on an unmodified glass surface to surfaces functionalized with various organosilanes, including a this compound derivative.

Surface FunctionalizationWater Contact Angle (θ)
Glass (Unmodified)5.4°
APTES 55.8°
TESBA65.1°
MPTES57.3°
MAPTES58.8°
BTES74.9°
DTES95.6°

Data adapted from a study on the interfacial adhesion of a thermosetting elastomer on glass, where various silanes were used for surface functionalization. rsc.org

Computational and Theoretical Studies of Triethoxysilane Systems

Density Functional Theory (DFT) Calculations

DFT calculations have become indispensable for probing the intricate details of chemical processes involving triethoxysilane (B36694). This quantum mechanical modeling method allows for the accurate prediction of molecular structures, energies, and electronic properties, offering a window into phenomena that are often difficult to observe experimentally.

Elucidation of Reaction Mechanisms

DFT studies have been instrumental in mapping out the reaction mechanisms of this compound. For instance, in the context of hydrosilylation reactions, which are fundamental to silicone chemistry, DFT can be used to model the step-by-step process of the addition of a Si-H bond across a double bond. researchgate.net Quantum-chemical calculations using DFT have been employed to consider the possible directions of such reactions, including additions to molecules like styrene. researchgate.net These calculations help in understanding whether a reaction proceeds via a concerted or a stepwise pathway and can identify key intermediates and transition states. pku.edu.cn For example, in the synthesis of triethoxy(octadecoxy)silane, a water repellent, DFT calculations indicated that the this compound molecule tends to rotate to facilitate a nucleophilic attack by octadecanol on the side opposite to the hydrogen atom bonded to the silicon. redalyc.org This level of mechanistic detail is vital for controlling reaction outcomes and designing more efficient synthetic routes.

The hydrolysis and condensation of this compound, critical steps in the formation of sol-gel materials and surface coatings, are also extensively studied using DFT. nih.gov The mechanisms are known to differ based on the pH of the reaction medium. nih.gov In alkaline conditions, a nucleophilic attack by a hydroxyl group on the silicon atom is the proposed mechanism, following an SN2-Si pathway. nih.gov DFT helps to visualize these pathways and understand how factors like steric hindrance and inductive effects influence the reaction rates. nih.gov

Determination of Kinetic and Thermodynamic Parameters

Similarly, in a study of the interaction between this compound and linoleic acid to form a water repellent, the enthalpy of reaction (ΔH) was calculated to be -235.40 Kcal mol⁻¹, indicating a strongly exothermic process. redalyc.org This thermodynamic data is crucial for assessing the feasibility and spontaneity of a reaction under different conditions. ntu.ac.uk DFT, often in combination with methods like Monte Carlo or molecular dynamics, provides a robust framework for predicting these essential parameters. nih.gov

Analysis of Interactions with Substrates

Understanding how this compound and its derivatives interact with various surfaces is key to their application as coupling agents and in surface modification. DFT simulations provide a molecular-level picture of these interactions.

The nature of the bonding between the silane (B1218182) and cellulose (B213188) has also been examined. Different reaction scenarios are possible, where the silicon atom of the silane can form one, two, or three silyl (B83357) ether bonds with the hydroxyl groups of cellulose. mdpi.com

The efficacy of this compound-based water repellents stems from their molecular interaction with the substrate and with water molecules. DFT has been used to study the interaction between this compound and long-chain alcohols, like octadecanol, to form water-repellent compounds. redalyc.org These studies analyze different potential interaction positions and energies to determine the most favorable configuration for the reaction. redalyc.org The calculations can reveal how the molecule orients itself for optimal interaction, for example, by observing the rotation of the this compound molecule to present the most reactive site to the alcohol. redalyc.org

Furthermore, DFT can be used to understand the adsorption of water molecules on surfaces, which is fundamental to the mechanism of water repellency. rsc.orgaps.org By calculating adsorption energies and analyzing the electronic density differences, researchers can determine how water interacts with a treated surface and how the silane layer prevents water penetration. rsc.org The freedom of movement of the alkyl chain attached to the silicon atom, facilitated by the Si-O bond, is thought to enhance the hydrophobic effect by shielding the substrate. redalyc.org

Cellulose Interactions

Electronic Properties Prediction

DFT is a powerful tool for predicting the electronic properties of molecules and materials. chemrxiv.orgresearchgate.netmdpi.com This includes calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and its optical and electronic behavior. researchgate.net For instance, frontier molecular orbital analysis can be used to identify the reaction activity centers in different hydrolysis products of methylthis compound in an ethanol (B145695) solution. researchgate.net

The prediction of electronic properties extends to the solid state, where DFT can be used to calculate the band structure and density of states of materials. nsps.org.ng While standard DFT methods can sometimes underestimate band gaps, hybrid functionals often provide more accurate results that are in better agreement with experimental data. researchgate.net This capability is essential for designing materials with specific electronic or optoelectronic properties. chemrxiv.orgrsc.org

Interactive Data Tables

Kinetic and Thermodynamic Data for Silane Reactions

Compound/ReactionParameterMediumValueUnitReference
3-cyanopropyl this compoundActivation Energy (Hydrolysis)Alkaline20kJ mol⁻¹ researchgate.net
3-cyanopropyl this compoundActivation Energy (Hydrolysis)Acidic58kJ mol⁻¹ researchgate.net
This compound + Linoleic AcidEnthalpy of Reaction (ΔH)--235.40Kcal mol⁻¹ redalyc.org
Methylthis compound (MTES)Activation EnergypH 3.13457.61kJ mol⁻¹ nih.gov
Methylthis compound (MTES)Activation EnergypH 3.8397.84kJ mol⁻¹ nih.gov
Tetraethyl orthosilicate (B98303) (TEOS)Activation EnergypH 3.13431.52kJ mol⁻¹ nih.gov

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations are instrumental in understanding the electronic structure and energetics of this compound and its reactions.

Researchers have employed ab initio and Density Functional Theory (DFT) methods to investigate the reaction mechanisms of alkoxysilanes. mdpi.com These studies are crucial for understanding the fundamental steps of hydrolysis and condensation, which are the primary reactions in the polymerization of this compound. For instance, quantum-chemical calculations using DFT have been used to explore the possible directions of the hydrosilylation reaction of this compound with divinylbenzene. lp.edu.ualpnu.ua Such calculations can determine the activation energies and reaction enthalpies, indicating the thermodynamic and kinetic feasibility of different reaction pathways. lp.edu.ua In one study, the activation energy for the hydrosilylation reaction was calculated, providing a quantitative measure of the energy barrier for the reaction to occur. lp.edu.ua

Ab initio calculations have also been used in conjunction with spectroscopic techniques like Raman, Infrared, and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the hydrolysis and condensation reactions of trimethoxysilanes, which are structurally similar to this compound. nih.govresearchgate.net These combined experimental and theoretical approaches allow for a more detailed assignment of spectroscopic signals to specific intermediate species, enriching the understanding of the reaction kinetics. nih.gov The calculated vibrational frequencies from these methods generally show good agreement with experimental data. researchgate.net

A study on the interaction of this compound with linoleic acid utilized semi-empirical methods, which are related to ab initio methods but include some experimental parameters to simplify calculations, to optimize molecular geometries and predict reaction mechanisms. redalyc.org This work highlights the ability of computational methods to predict favorable interaction sites and reaction pathways, such as the tendency of this compound to undergo nucleophilic attack. redalyc.org

Table 1: Calculated Energies for the Interaction of Octadecanol and this compound using the PM6 Method. redalyc.org

MoleculeTotal Energy (Kcal/mol)
Octadecanol-385.7474
This compoundData not specified in source
System (Octadecanol + this compound)Data not specified in source
Energy Variation (ΔE) Favorable
Enthalpy of Reaction (ΔH) -235.40 Kcal/mol (Exothermic)

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular dynamics and Monte Carlo simulations are powerful computational techniques used to study the time-dependent behavior and statistical properties of molecular systems, respectively.

Molecular dynamics (MD) simulations have been extensively used to investigate systems containing silane molecules to understand phenomena at an atomic resolution. researchgate.net These simulations provide a dynamic view of molecular interactions, such as the formation of siloxane bonds and the self-assembly of silane monolayers. researchgate.netnih.gov For example, reactive MD simulations have been employed to study the polycondensation of alkoxysilanes in solution, observing the dynamic formation of siloxane clusters and rings. researchgate.net In the context of this compound and related compounds, MD simulations can elucidate the mechanisms of silanization on substrates like silica (B1680970). researchgate.netnih.gov These simulations can track the trajectories of individual atoms over time, revealing the intricate steps of hydrolysis and condensation reactions at surfaces. researchgate.net

Monte Carlo (MC) methods, which rely on repeated random sampling to obtain numerical results, are also applied to study silane systems. ibm.comwikipedia.org MC simulations are particularly useful for exploring the conformational space of molecules and for simulating the self-assembly of silanes on surfaces. nih.gov For instance, two-dimensional Monte Carlo simulations have been used to model the self-assembly of both ionic and nonionic silane films on hydrophilic surfaces, providing insights into the structure of the resulting films. nih.gov While direct MC simulations of this compound polymerization are less common in the provided literature, the methodology is applicable to understanding the broader principles of sol-gel polymerization of alkoxysilanes. researchgate.netfrontiersin.org

The polymerization of this compound, a cornerstone of sol-gel science, involves complex hydrolysis and condensation reactions. nih.gov MD simulations are particularly well-suited for modeling these processes. Reactive molecular dynamics simulations can model the chemical reactions involved in the polycondensation of alkoxysilane precursors like tetramethoxysilane (B109134) and trimethoxysilane. researchgate.net These simulations have identified key mechanisms for the growth of siloxanes, including monomer addition and cluster-cluster aggregation. researchgate.net

The functionality of the silane monomer is a critical parameter in polymerization. mdpi.com this compound, being a trifunctional silane, can form crosslinked oligomers and polymers, leading to the formation of silsesquioxanes. mdpi.com Computational models can explore how factors like the chemical structure of the monomer and the composition of the solution influence the rates of hydrolysis and condensation. researchgate.net

The initial stages of this compound polymerization lead to the formation of oligosiloxanes. The structure and size of these oligomers are crucial in determining the properties of the final material. rsc.org Hydrolysis and condensation of organotrialkoxysilanes are known to form cage-type siloxane oligomers. nii.ac.jp

MD simulations can track the formation of these oligomeric structures. For example, simulations of alkoxysilane polycondensation have shown the dynamic formation of siloxane clusters and rings over time. researchgate.net These simulations help in understanding how the connectivity and topology of the siloxane network develop. The use of different oligosiloxane molecules as linkers in further reactions has also been investigated, indicating that the rigidity and number of reactive sites on the oligomer influence the properties of the resulting material. nii.ac.jp

Modeling of Polymerization Processes

Transition State Theory in Reaction Kinetics

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. solubilityofthings.comnumberanalytics.com It posits that reactants proceed to products through a high-energy intermediate state known as the transition state. solubilityofthings.com The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. solubilityofthings.comethz.ch

In the context of this compound polymerization, the hydrolysis and condensation reactions are proposed to proceed via an SN2-Si mechanism, which involves pentacoordinated or hexacoordinated intermediates or transition states. nih.gov The rates of these reactions are influenced by both steric and inductive factors. nih.gov TST provides a theoretical basis for understanding how these factors affect the energy of the transition state and, consequently, the reaction kinetics. nih.govsolubilityofthings.com

Computational methods can be used to locate the transition state on the potential energy surface of a reaction and calculate its energy. numberanalytics.com This allows for the theoretical prediction of reaction rate constants. For the hydrosilylation of this compound, quantum-chemical calculations have been used to determine the activation energy, which is a direct application of the concepts of TST. lp.edu.ua

Table 2: Activation Energies for Hydrolysis of Alkoxysilanes at Different pH Values. nih.gov

AlkoxysilanepHActivation Energy (kJ mol⁻¹)
MTES3.13457.61
MTES3.8397.84
TEOS3.13431.52

Note: MTES (Methylthis compound) and TEOS (Tetraethoxysilane) are structurally related to this compound.

Force Field-Based Molecular Modeling

Force field-based molecular modeling is a computational method that uses classical mechanics to describe the potential energy of a system of atoms. usc.eduwikipedia.org In this approach, a force field is a set of equations and parameters that define the energy of a molecule as a function of its atomic coordinates. wikipedia.org This method is computationally less expensive than quantum mechanical methods, allowing for the simulation of larger systems over longer timescales. wikipedia.org

Several force fields, such as COMPASS and DREIDING, have been used to study systems involving silanes. redalyc.org For example, the COMPASS force field was used for the initial optimization of molecules in a study of the interaction between this compound and linoleic acid. redalyc.org Similarly, the DREIDING force field was used in the same study for geometric optimization and subsequent molecular dynamics simulations. redalyc.org The CVFF force field has been applied in MD simulations to study the intercalation of 3-(aminopropyl)this compound in calcium-silicate-hydrate structures. mdpi.com

A key application of force field-based molecular modeling is the optimization of molecular structures to find their lowest energy conformations. redalyc.orgmdpi.com This is a crucial step before performing more complex simulations like molecular dynamics. redalyc.org

In a study involving this compound, geometric optimization was performed using a molecular mechanics method with the DREIDING force field. redalyc.org This process ensures that the starting structures for subsequent simulations are at a local energy minimum. redalyc.orgmdpi.com The frequency calculation after optimization is also important to confirm that the structure corresponds to a minimum energy state and not a transition state. redalyc.org The optimization of molecular structures is also a prerequisite for calculating various molecular properties and for understanding the interactions between molecules, such as the interaction between this compound and other reactants. redalyc.org

Applications of Triethoxysilane in Advanced Materials

Sol-Gel Derived Materials

The sol-gel process is a versatile method for producing solid materials from small molecules. unitn.it It involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. unitn.it Triethoxysilane (B36694) (TES) and its functionalized counterparts are frequently used as precursors in this process. nih.gov The hydrolysis and condensation reactions of these silanes lead to the formation of a stable, three-dimensional silica (B1680970) network. unitn.itutah.edu The properties of the resulting materials, such as high surface area, tunable pore structures, chemical inertness, and thermal stability, make them suitable for a variety of applications. utah.edu

Hybrid organic-inorganic materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at the molecular level. unitn.itresearchgate.net this compound and its derivatives are instrumental in the synthesis of these materials via the sol-gel process. rsc.orgmdpi.com

The organic and inorganic functionalities within these hybrid materials can provide a synergistic effect, leading to optimized performance in fields like optics and catalysis. researchgate.net For instance, a study detailed the creation of hybrid materials by reacting a liquid epoxy resin with (3-Aminopropyl)this compound. The resulting material, when used as a coating on mild steel, demonstrated excellent corrosion resistance due to the formation of a dense and protective hybrid network. unitn.it

In another example, fluorescent carbon dots were integrated into a sol-gel derived hybrid organic-inorganic film by modifying their surface with (3-Aminopropyl)this compound (APTES). nih.gov This modification improved the stability of the carbon dots within the precursor sol, allowing for the creation of transparent and highly luminescent films. nih.gov Similarly, (3-Glycidoxypropyl)trimethoxysilane (GPTMS), a related methoxy-substituted silane (B1218182), has been used to create hybrid materials for applications such as anti-scratch coatings and optical devices. acs.org The sol-gel process allows for the copolymerization of GPTMS with other precursors like tetraethyl orthosilicate (B98303) (TEOS) to form a hybrid network. acs.org

The properties of these hybrid materials can be precisely controlled by adjusting the reaction conditions and the ratio of organic to inorganic components. rsc.orgnih.gov For example, the use of a benzoxazine-bridged bis(this compound) compound allowed for the preparation of a series of polysilsesquioxane precursors with varying degrees of hydrolysis and condensation. rsc.org This controllable method offers a pathway to prepare organic-inorganic hybrid materials with tailored morphologies and properties. rsc.org

This compound and its functionalized derivatives, such as (3-Aminopropyl)this compound (APTES), are widely used in the synthesis and surface modification of silica-based nanomaterials. nih.govresearchgate.net These materials are of great interest due to their high surface area, tunable pore size, and customizable surface chemistry, making them suitable for applications in catalysis, medicine, and nanotechnology. mdpi.com

The sol-gel method is a common technique for producing silica nanoparticles. nih.gov Precursors like tetraethyl orthosilicate (TEOS) and this compound derivatives are hydrolyzed and condensed to form the silica network. utah.edunih.gov By incorporating functionalized silanes like APTES during the synthesis, the properties of the resulting nanoparticles can be tailored. For example, APTES can be used to introduce amine groups onto the surface of silica nanoparticles, which can reverse the surface charge and allow for the loading of various "cargo" molecules. nih.govresearchgate.net

The location of the functional groups within the nanoparticle can significantly impact its properties. A study on the dissolution of silica nanoparticles revealed that when APTES is located on the interior of the nanoparticle, it accelerates dissolution. nih.govrsc.org However, when APTES is present on both the interior and exterior, the dissolution of the interior is suppressed. nih.govrsc.org This highlights the importance of controlling the synthesis process to achieve desired material characteristics.

Porous silica nanomaterials, particularly mesoporous silica nanoparticles (MSNs), are a significant class of materials with applications in drug delivery, sensing, and tissue engineering. researchgate.netacs.org These materials are characterized by their ordered pore structures, high surface areas, and large pore volumes. acs.orgmdpi.com

This compound derivatives play a crucial role in the synthesis and functionalization of these porous nanomaterials. The sol-gel synthesis of MSNs allows for precise control over the pore structure and chemistry. acs.org For instance, (3-Aminopropyl)this compound (APTES) is commonly used to introduce amine groups onto the surface of porous silica nanoparticles. acs.org This functionalization is achieved through simple silane chemistry and can be used to attach various targeting moieties. acs.org

The synthesis of highly aminated mesoporous silica nanoparticles with a cubic pore structure has been demonstrated using high molar ratios of APTES. semanticscholar.org This method is robust and allows for the co-condensation of other molecules, such as organic dyes, without disrupting the porous structure. semanticscholar.org Furthermore, the pore size of these materials can be tuned by using pore-expanding molecules. semanticscholar.org

The ability to precisely control the synthesis and functionalization of porous silica nanomaterials opens up possibilities for creating advanced materials with tailored properties for specific applications. acs.orguni-muenchen.de

The microstructure and properties of silica-based nanomaterials can be effectively controlled by carefully selecting the synthesis parameters and the type of silane precursors used. nih.govresearchgate.net The sol-gel method, in particular, offers a high degree of control over the final material characteristics. nih.govresearchgate.net

The choice of this compound derivative can significantly influence the morphology and properties of the resulting nanomaterials. For example, using (3-Aminopropyl)this compound (APTES) with a simple aminopropyl functional group can lead to the formation of nonporous, large spherical microparticles. researchgate.net In contrast, other N-containing silanes can produce different structures. researchgate.net

The concentration of the silane coupling agent also plays a critical role. In the synthesis of silica-epoxy nanocomposites, the content of APTES was found to affect the size distribution of the multi-sheet silica-based nanoparticles. mdpi.com An increase in APTES loading resulted in finer structures, demonstrating its role in tuning the structure and properties of the final hybrid material. mdpi.com

Furthermore, the reaction conditions, such as the solvent system, can impact the surface modification of nanomaterials. A study on the surface modification of cellulose (B213188) nanofibrils with APTES showed that the solvent system (ethanol, ethanol-water, or water) influenced the structure of the silane oligomers formed. mdpi.com

By carefully controlling these factors, it is possible to fabricate silica-based nanomaterials with desired properties, such as thermal stability, optical transmittance, and dielectric constant, for a wide range of applications. nih.govresearchgate.net

Silica-Based Nanomaterials

Porous Nanomaterials

Polymer Science and Composites

This compound and its derivatives play a crucial role in polymer science, primarily as coupling agents and precursors for creating advanced composite and hybrid materials. chemrxiv.orgnih.govmdpi.com Their function is to improve the compatibility and interfacial adhesion between dissimilar materials, such as hydrophilic inorganic fillers and hydrophobic polymer matrices. ncsu.edu

In the field of rubber composites, natural rubber (NR) is inherently incompatible with polar additives like halloysite (B83129) nanotubes (HNT). nih.gov Silane coupling agents, including various this compound derivatives, are used to bridge this polarity gap. nih.gov For example, studies have compared the effects of different silanes, such as 3-Aminopropyl this compound (APTES) and N-[3-(Trimethoxysilyl)Propyl] Ethylenediamine (AEAPTMS), on the properties of NR/HNT composites. The addition of these silanes was found to significantly enhance mechanical properties like modulus, tensile strength, and tear strength by promoting better interaction between the rubber and the HNT filler. nih.gov

In epoxy-based systems, triethoxysilanes are used to create silica-epoxy nanocomposites through "in situ" sol-gel processes. mdpi.com In this "one-pot" synthesis, a precursor like tetraethyl orthosilicate (TEOS) is used alongside (3-aminopropyl)-triethoxysilane (APTES), which acts as a coupling agent. mdpi.com The APTES helps to create a strong interface between the in-situ-generated silica nanoparticles and the epoxy matrix, leading to a uniformly distributed nanocomposite. mdpi.com The ratio of TEOS to APTES can be tuned to control the final properties of the composite, including its glass transition temperature. mdpi.com

Furthermore, this compound is used in the synthesis of molecularly blended hybrid glasses. chemrxiv.org This approach involves the hydrosilylation of a monomer containing double bonds with this compound. The resulting product is then co-condensed with a silicon tetraalkoxide. This process yields a molecular composite where polymer molecules are covalently bonded and uniformly distributed within an inorganic silica glass matrix, resulting in materials with enhanced stability. chemrxiv.org

Silane-Modified Polyurethanes (SPUR)

Silane-modified polyurethanes (SPUR) are a class of polymers that combine the toughness and elasticity of polyurethanes with the superior adhesion and weather resistance of silicones. This compound derivatives are commonly used as end-cappers for polyurethane prepolymers. The process involves reacting an isocyanate-terminated polyurethane with an amino-functional this compound, such as (3-aminopropyl)this compound (APTES). researchgate.netscirp.org This results in a silane-terminated polymer that cures in the presence of moisture at room temperature. researchgate.net

The curing mechanism of SPUR involves the hydrolysis of the this compound groups to form silanol (B1196071) groups, followed by a condensation reaction that creates a stable siloxane network (Si-O-Si). pcimag.com This crosslinking process occurs without the release of carbon dioxide, a common issue with traditional polyurethane systems that can compromise the material's integrity. researchgate.netgoogle.com

The properties of SPUR, such as peel strength, tack, and holding power, can be tailored by adjusting the ratio of isocyanate to hydroxyl groups (NCO/OH ratio) and the molecular weight of the polyols used in the synthesis. researchgate.net These materials find applications as adhesives and sealants in various industries, including construction and automotive, due to their excellent bonding strength to a variety of substrates like glass and metal. sioresin.combangbonsomer.com

Key Features of this compound in SPUR:

Acts as an end-capper for polyurethane chains. gelest.com

Enables moisture-curing at ambient temperatures. researchgate.net

Improves thermal stability and adhesion. researchgate.net

The curing process does not produce CO2 bubbles. google.com

Polymer-Derived Ceramics

This compound is a key precursor in the fabrication of polymer-derived ceramics (PDCs), particularly silicon carbide (SiC) and silicon oxycarbide (SiOC) materials. The process involves the synthesis of a preceramic polymer, which is then shaped and pyrolyzed at high temperatures in a controlled atmosphere to convert it into a ceramic material.

In this context, this compound can be used to synthesize polysiloxanes or polycarbosilanes, which serve as the preceramic polymers. The organic groups attached to the silicon atom in the silane precursor play a crucial role in determining the final composition and properties of the ceramic. During pyrolysis, the organic components decompose, leaving behind a ceramic residue with a specific Si:C:O ratio.

The use of this compound and its derivatives allows for the creation of complex ceramic shapes and microstructures that are difficult to achieve through traditional powder-based ceramic processing methods. These PDCs exhibit exceptional properties such as high thermal stability, chemical inertness, and mechanical strength, making them suitable for applications in aerospace, microelectronics, and as structural components in harsh environments.

Epoxy Nanocomposites

This compound and its functionalized derivatives, particularly (3-aminopropyl)this compound (APTES), are widely used to improve the performance of epoxy nanocomposites. The primary role of this compound in this application is to act as a coupling agent, enhancing the interfacial adhesion between the epoxy matrix and inorganic nanofillers such as silica (SiO2), alumina (B75360) (Al2O3), or titania (TiO2). researchgate.netrsc.org

The this compound molecule first hydrolyzes in the presence of moisture to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups present on the surface of the inorganic nanofillers, forming strong covalent bonds. researchgate.net The organic functional group of the silane, such as the amino group in APTES, can then react with the epoxy resin's oxirane rings, creating a robust chemical bridge between the filler and the matrix. rsc.orgresearchgate.net

This improved interfacial bonding leads to a more uniform dispersion of the nanofillers within the epoxy matrix and enhances the stress transfer from the matrix to the reinforcement. researchgate.net As a result, epoxy nanocomposites modified with this compound exhibit significantly improved mechanical properties, including tensile strength, flexural modulus, and toughness. researchgate.netscientific.net Furthermore, the thermal stability and corrosion resistance of the epoxy coatings can also be enhanced. rsc.orgscirp.org

Property Effect of this compound Modification Reference
Interfacial Adhesion Significantly Improved researchgate.netrsc.org
Filler Dispersion More Uniform researchgate.net
Tensile Strength Increased researchgate.netscientific.net
Flexural Modulus Increased scientific.net
Thermal Stability Enhanced scirp.org
Corrosion Resistance Improved rsc.org

Natural Fiber Reinforced Thermoplastic Composites

In the realm of "green" composites, this compound plays a crucial role as a coupling agent to address the inherent incompatibility between hydrophilic natural fibers (e.g., cellulose, sisal, kenaf) and hydrophobic thermoplastic matrices (e.g., polypropylene, polylactic acid). tandfonline.comiyte.edu.trfrontiersin.org Natural fibers are rich in hydroxyl (-OH) groups, which makes them prone to moisture absorption and leads to poor adhesion with non-polar polymers. frontiersin.org

Treatment of natural fibers with this compound derivatives, such as (3-aminopropyl)this compound (APTES) or vinylthis compound (B1683064), modifies the fiber surface, making it more hydrophobic. tandfonline.comiyte.edu.tr The hydrolysis of the this compound forms silanol groups that can react with the hydroxyl groups on the cellulose surface of the fibers. ajol.info The non-hydrolyzable organic part of the silane then provides a compatible interface for the thermoplastic matrix, improving the interfacial bonding. researchgate.net

This enhanced adhesion leads to a significant improvement in the mechanical properties of the resulting composites, including tensile strength and modulus. atlantis-press.comscientific.net The silane treatment also reduces water absorption and the tendency for the fibers to form aggregates, resulting in a more uniform and durable composite material. iyte.edu.tr

Interaction with Cellulose Nanofibrils

The surface modification of cellulose nanofibrils (CNFs) with this compound is an active area of research aimed at expanding their application in various fields, including nanocomposites and functional materials. mdpi.comresearchgate.net The high surface area and abundance of hydroxyl groups on CNFs make them ideal candidates for surface functionalization. researchgate.net

The reaction of CNFs with triethoxysilanes, such as (3-aminopropyl)this compound (APTES), involves the hydrolysis of the silane's ethoxy groups to form silanols, which then condense with the hydroxyl groups on the CNF surface. mdpi.comresearchgate.net This process can be influenced by reaction conditions such as the solvent system (e.g., water, ethanol (B145695), or a mixture), the silane-to-cellulose ratio, and the pH. mdpi.comresearchgate.net

Successful surface modification can render the CNFs more hydrophobic, improving their dispersibility in non-polar solvents and polymer matrices. mdpi.comresearchgate.net This is crucial for the development of high-performance nanocomposites where a strong interface between the nanofiller and the matrix is required for effective load transfer. chitose.ac.jp Furthermore, the functional groups introduced by the silane can impart new functionalities to the CNFs, such as the ability to bind with other molecules or act as a catalyst support. nih.gov

Catalysis and Adsorption

This compound and its derivatives are also utilized in the fields of catalysis and adsorption, primarily for the surface modification of support materials.

Immobilized Lipase (B570770) Catalysts

The process typically involves treating the support material with APTES to introduce reactive amine functional groups onto its surface. nih.govacs.org These amino groups can then be used to covalently bind lipase molecules, often with the aid of a crosslinking agent like glutaraldehyde. acs.orgnih.gov This covalent attachment prevents the enzyme from leaching off the support during the reaction, allowing for easy separation and reuse of the catalyst.

Immobilized lipases prepared using this method have shown high activity and stability in various reactions, including the transesterification of oils to produce biodiesel. mdpi.comacs.org The hydrophobicity of the support can also be tuned by using different alkyl-substituted triethoxysilanes, which can further enhance the catalytic activity of the immobilized lipase. mdpi.com

Support Material Functionalizing Agent Crosslinker Application Reference
Flexible Tubing(3-aminopropyl)this compoundDextran polyaldehydeContinuous bioassays nih.gov
Magnetic Fe3O4 Nanoparticles(3-aminopropyl)this compoundGlutaraldehydeBiodiesel production acs.org
Silica Clay(3-aminopropyl)this compound & various alkyl triethoxysilanesGlutaraldehydeBiodiesel production mdpi.com
Iron Oxide Magnetic Nanoparticles(3-aminopropyl)this compoundGlutaraldehydeEnzyme stabilization nih.gov

2 Adsorbents for Pollutant Removal

This compound and its derivatives are pivotal in the development of advanced adsorbent materials for environmental remediation. By functionalizing various substrates, these silane compounds enhance the surface properties of materials, leading to improved adsorption capacities and selectivity for a range of pollutants, including dyes and volatile organic compounds (VOCs).

1 Dye Adsorption

The textile, cosmetic, and food industries are significant sources of dye-containing wastewater, which poses a considerable threat to aquatic ecosystems. mdpi.com Adsorption is a widely favored method for dye removal due to its operational simplicity, cost-effectiveness, and high efficiency. researchgate.net this compound derivatives, particularly 3-aminopropylthis compound (B1664141) (APTES), are extensively used to functionalize both inorganic and biomass-based materials to create highly effective adsorbents for dyes. nih.govmdpi.com

The functionalization process typically involves grafting amino groups onto the surface of a substrate. This modification enhances the material's physicochemical properties, introducing an abundance of active sites that can interact with dye molecules. nih.govresearchgate.net The primary mechanism for the adsorption of anionic dyes, such as methyl orange, onto APTES-functionalized surfaces is often electrostatic interaction between the positively charged amino groups (under acidic conditions) and the anionic dye molecules. nih.govrsc.org

Research has demonstrated the successful application of APTES in modifying various substrates for enhanced dye adsorption:

Grape Biomass: Tannin-rich grape residue functionalized with APTES has shown a remarkable maximum adsorption capacity for methyl orange of 361.8 mg/g. nih.govresearchgate.netfigshare.com The process was found to be spontaneous and endothermic. researchgate.netfigshare.com Furthermore, the adsorbent demonstrated good reusability, maintaining high performance after five regeneration cycles. nih.govresearchgate.net

Wood Sawdust: Ayous wood sawdust modified with APTES exhibited a significantly increased adsorption capacity for Reactive Blue 4, reaching up to 415.1 mg/g at 50°C. This represents a 21.6-fold increase compared to the unmodified sawdust. researchgate.net

Graphene Oxide: Amino-functionalized graphene oxide, synthesized using APTES, has been effective in removing Rhodamine B, with a high adsorption capacity. mdpi.com The adsorption mechanism involves electrostatic attractions and hydrogen bonding. mdpi.com

Chitosan (B1678972): Chemical modification of chitosan beads with 3-aminopropyl this compound and hexadecylamine (B48584) increased the maximum adsorption capacity for Reactive Blue 4 from 317.1 mg/g to 468.8 mg/g. mdpi.com This improvement was attributed to the increased positive charge on the adsorbent's surface. mdpi.com

Mesoporous Silica (SBA-15): SBA-15 functionalized with APTES has been used to remove Naphthol Green B dye. acs.org

The following table summarizes the research findings on dye adsorption using this compound-modified adsorbents.

Interactive Data Table: Dye Adsorption by this compound-Modified Adsorbents

Adsorbent MaterialThis compound DerivativeTarget DyeMaximum Adsorption Capacity (mg/g)Key Findings
Tannin-Rich Grape Biomass3-Aminopropylthis compound (APTES)Methyl Orange361.8 nih.govresearchgate.netfigshare.comElectrostatic interaction is the main adsorption mechanism. Good reusability. nih.govresearchgate.net
Ayous Wood Sawdust3-Aminopropylthis compound (APTES)Reactive Blue 4415.1Adsorption is endothermic and spontaneous. researchgate.net
Graphene Oxide(3-aminopropyl) this compoundRhodamine B3333 (mg L⁻¹)Adsorption mechanism includes electrostatic attraction and hydrogen bonding. mdpi.com
Chitosan Beads3-aminopropyl this compoundReactive Blue 4468.8Increased positive surface charge enhances adsorption. mdpi.com
Mesoporous Silica (SBA-15)3-aminopropyl-triethoxysilane (APTES)Naphthol Green B-Effective for removing organic dyes. acs.org

2 Volatile Organic Compound (VOC) Adsorption

Volatile organic compounds (VOCs) are a class of air pollutants with significant adverse effects on human health and the environment. researchgate.net Adsorption is considered a promising technology for VOC removal due to its cost-effectiveness and simplicity. researchgate.net The modification of adsorbent surfaces with this compound and its derivatives can enhance their performance by increasing hydrophobicity and introducing specific functionalities that interact with VOC molecules. acs.orgacs.org

The introduction of organic functional groups onto the surface of porous materials like silica can improve their affinity for VOCs. nih.gov For instance, hydrophobic modifications can enhance VOC adsorption capacity while reducing the competitive adsorption of water, a common issue with many adsorbents. acs.orgacs.org

Several studies have explored the use of this compound derivatives to create effective VOC adsorbents:

Vinyl-Functionalized Mesoporous Silica: Mesoporous silica synthesized with vinylthis compound (VTES) and tetraethoxysilane (TEOS) has demonstrated improved performance in adsorbing p-xylene (B151628). acs.org The vinyl groups embedded in the silica network increase the material's hydrophobicity, leading to better humidity resistance. acs.org These adsorbents also show good stability and can be regenerated. acs.org

Phenyl-Functionalized Mesoporous Silica: Phenylthis compound (B1206617) (PTES) has been used to functionalize mesoporous silica gel for the adsorption of both polar and nonpolar VOCs. acs.org The phenyl groups enhance the material's hydrophobicity and its affinity for aromatic VOCs like p-xylene through π-π interactions. acs.orggoogle.com Similarly, phenyl-functionalized FDU-12 silica has shown good affinity for benzene (B151609) and n-hexane vapors. nih.gov Diatomite modified with phenylthis compound also exhibited a more than four-fold increase in its adsorption capacity for benzene. appliedmineralogy.com

Amino-Functionalized Mesoporous Silica: Silica functionalized with primary amines, such as aminopropyl groups from APTES, has proven effective in adsorbing aldehyde VOCs like formaldehyde, acetaldehyde, hexanal, and benzaldehyde. nih.govresearchgate.net The adsorption mechanism involves the chemical reaction between the aldehydes and the surface amino groups to form imines and hemiaminals. nih.govresearchgate.net Amino-functionalized spherical mesoporous silica has also shown a high adsorption capacity for toluene (B28343) (98.1 mg g⁻¹), with the interaction between toluene and the amino groups being a key factor. rsc.org

Mercapto-Functionalized Mesoporous Silica: Mesoporous silica functionalized with mercaptopropyl groups has been investigated for its adsorption properties. The modification leads to a hydrophobic surface, which is beneficial for VOC removal from humid air streams. acs.org

The table below presents a summary of research on VOC adsorption using adsorbents modified with this compound derivatives.

Interactive Data Table: Volatile Organic Compound (VOC) Adsorption by this compound-Modified Adsorbents

Adsorbent MaterialThis compound DerivativeTarget VOC(s)Adsorption CapacityKey Findings
Mesoporous SilicaVinylthis compound (VTES)p-XyleneQwet/Qdry increased from 56.2% to 85.2% acs.orgIncreased hydrophobicity and humidity resistance. Good recyclability. acs.org
Mesoporous Silica GelPhenylthis compound (PTES)p-Xylene, Polar & Nonpolar VOCsQwet/Qdry for p-xylene increased from 54.1% to 80.2% acs.orgEnhanced humidity resistance and high desorption rate. acs.org
DiatomitePhenylthis compound (PTES)Benzene28.1 mg/g appliedmineralogy.comOver 4-fold increase in adsorption capacity compared to unmodified diatomite. appliedmineralogy.com
Spherical Mesoporous Silica3-aminopropyltrimethoxysilane (APTES)Toluene98.1 mg/g rsc.orgStrong interaction between toluene and surface amino groups. Stable after regeneration. rsc.org
Mesoporous SBA-15 SilicaAminopropyl-functionalized silicasFormaldehyde, Acetaldehyde, Hexanal, Benzaldehyde1.4 mmol/g for Formaldehyde nih.govresearchgate.netChemical adsorption through the formation of imines and hemiaminals. nih.govresearchgate.net
FDU-12 Mesoporous SilicaPhenyltrimethoxysilane, Vinylthis compound (VTES)Benzene, n-Hexane-Phenyl and vinyl groups increased the affinity for adsorbing the vapors. nih.gov

Biomedical Applications of Triethoxysilane Derivatives

Silane (B1218182) Coatings for Biomedical Implants

The surface properties of biomedical implants are critical for their success, influencing their interaction with biological systems. Triethoxysilane-based coatings are utilized to modify the surface of metallic biomaterials to improve their biocompatibility and longevity. researchgate.net

Metallic implants are susceptible to corrosion in the physiological environment, which can lead to the release of potentially toxic ions and compromise the implant's structural integrity. Silane coatings, such as those derived from 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE), create a protective barrier on the metal surface, significantly enhancing its resistance to biocorrosion. researchgate.netmdpi.com Studies have demonstrated that BTSE coatings can substantially increase the corrosion resistance of materials like mild steel in chloride-containing media, which mimics the salt content of bodily fluids. researchgate.net The formation of a dense and stable siloxane (Si-O-Si) network through the hydrolysis and condensation of This compound (B36694) precursors is key to this protective effect. cityu.edu.hkresearchgate.net This barrier restricts the access of corrosive agents to the underlying metal. mdpi.com

For instance, research on mild steel has shown that a BTSE coating can increase corrosion resistance by at least 25 times compared to an uncoated surface. researchgate.net The effectiveness of these coatings is influenced by factors such as the pH of the silane solution and the duration of the coating process, which affect the degree of cross-linking and homogeneity of the deposited film. mdpi.com

The initial interaction between an implant surface and biological fluids involves the adsorption of proteins, which subsequently influences cellular attachment and response. This compound derivatives, particularly (3-aminopropyl)this compound (APTES), are frequently used to functionalize implant surfaces to enhance protein adsorption and cell viability. researchgate.netnih.gov The amine groups introduced by APTES provide a positive surface charge at physiological pH, which can promote the adhesion of cells. nih.govmpbio.com

Studies have shown that modifying surfaces with APTES can significantly improve the attachment, spreading, and proliferation of various cell types, including mesenchymal stem cells. nih.gov For example, covalently immobilizing proteins like fibronectin and collagen type I onto an APTES-modified surface has been found to dramatically enhance the adhesion and proliferation of mesenchymal stem cells compared to uncoated surfaces or those with physically adsorbed proteins. nih.gov This improved biocompatibility is crucial for the successful integration of the implant with the surrounding tissue (osseointegration). mdpi.com While some silica (B1680970) coatings have shown dose-dependent cytotoxicity, aminosilane (B1250345) coatings produced from APTES have been reported to have good biocompatibility. nih.gov

This compound Derivative Application Effect on Protein Adsorption & Cell Viability
(3-Aminopropyl)this compound (APTES)Surface modification of implantsEnhances protein and cell adhesion. nih.gov Promotes cell spreading and proliferation. nih.gov
1,2-bis(triethoxysilyl)ethane (BTSE)Corrosion resistant coatingsPrimarily for biocorrosion resistance, with indirect benefits for cell viability by preventing ion release. researchgate.net

Implant-associated infections are a major complication in orthopedic and dental surgery. This compound-based coatings can be engineered to possess antimicrobial properties, either by incorporating antimicrobial agents or by creating a surface that resists bacterial adhesion. researchgate.net One approach involves the use of quaternary ammonium (B1175870) silanes, which have been shown to have good antimicrobial properties by disrupting bacterial cell membranes. researchgate.netacs.org

Another strategy is to use this compound derivatives as coupling agents to immobilize antimicrobial peptides (AMPs) on the implant surface. For example, melimine, a synthetic AMP, has been successfully tethered to titanium surfaces using APTES. nih.gov These coatings have demonstrated a significant reduction in the adhesion and biofilm formation of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov Similarly, the AMP GL13K has been immobilized on titanium surfaces using (3-chloropropyl)this compound (B1211364) (CPTES), resulting in a coating with potent bactericidal effects. nih.govmdpi.com

Coating Strategy Mechanism Example Effectiveness
Quaternary Ammonium SilanesDisruption of bacterial cell membranes. researchgate.netCovalently coupled quaternary ammonium silane on silicone rubber. acs.orgEffective against various bacteria, including Staphylococcus epidermidis and Staphylococcus aureus. acs.org
Immobilized Antimicrobial Peptides (AMPs)Direct bactericidal action of the peptide.Melimine tethered with APTES on titanium. nih.govSignificant reduction in P. aeruginosa and S. aureus adhesion and biofilm formation. nih.gov
Immobilized Antimicrobial Peptides (AMPs)Direct bactericidal action of the peptide.GL13K immobilized with CPTES on titanium. nih.govmdpi.comSignificant reduction in viable bacteria compared to control surfaces. nih.gov

Modulation of Protein Adsorption and Cell Viability

Hydrogels and Scaffolds for Tissue Engineering

This compound derivatives are also instrumental in the fabrication of hydrogels and scaffolds for tissue engineering applications. These three-dimensional structures provide a supportive environment for cell growth and tissue regeneration. mdpi.comfrontiersin.org

Chitosan (B1678972), a natural polymer, is widely used in tissue engineering due to its biocompatibility, biodegradability, and antimicrobial properties. mdpi.comdntb.gov.ua However, pure chitosan scaffolds often lack the necessary mechanical strength for certain applications. mdpi.com this compound derivatives can be used to crosslink chitosan chains, thereby improving the mechanical properties of the resulting hydrogels. aip.org

For instance, (3-Isocyanatopropyl)this compound has been used to functionalize chitosan, creating a silanized chitosan that can form a self-setting hydrogel. mdpi.com These hydrogels have shown to be cytocompatible and can support the viability and activity of human cells, making them promising for cartilage tissue engineering. mdpi.com Another study utilized APTES to crosslink chitosan and polyvinyl alcohol (PVA) to create a hydrogel that promotes angiogenesis, which is crucial for wound healing. mdpi.com The presence of the amino groups from APTES was found to improve the antioxidant properties of the hydrogel. mdpi.com

Hydroxyapatite (HA) is a major component of natural bone and is known for its excellent biocompatibility and osteoconductivity. mdpi.comresearchgate.net Scaffolds made from HA are widely used in bone tissue engineering to promote bone regeneration. researchgate.net this compound derivatives can be used to modify the surface of HA scaffolds to enhance their biological performance and mechanical properties. researchgate.net

Pectin-Based Biomaterials for 3D Bioprinting

The development of printable bio-inks from renewable sources is a significant focus in sustainable tissue engineering. Pectin (B1162225), a polysaccharide derived from plant cell walls, is a promising candidate due to its biocompatibility and gelling capabilities. colab.wsnih.gov However, pure pectin formulations often lack the necessary rheological properties for high-resolution extrusion-based 3D bioprinting. mdpi.com

To overcome these limitations, this compound derivatives are employed as crosslinking agents. Specifically, (3-glycidyloxypropyl)trimethoxysilane (GPTMS), a silane derivative, has been used to enhance the printability of pectin-based inks. researchgate.netacs.org In a one-pot procedure, GPTMS is blended with pectin, significantly altering the material's properties. The addition of GPTMS to a pectin formulation has been shown to increase the viscosity and yield stress of the bio-ink by 40-fold and 6-fold, respectively. researchgate.neteae.edu.eu This modification induces shear-thinning behavior, which is ideal for 3D printing: the ink flows easily through the nozzle under pressure but solidifies immediately upon deposition, ensuring high shape fidelity of the printed construct. eae.edu.eu

This approach allows for the fabrication of complex, self-supporting 3D scaffolds with interconnected micro- and macro-pores without the need for additional support materials. researchgate.netresearchgate.net Research has demonstrated that these pectin-GPTMS scaffolds are cytocompatible and can support high cell viability. researchgate.netacs.org The ability to create patient-specific scaffolds by printing pectin-GPTMS composites into anatomical shapes, such as an ear or nose, highlights the potential of this technology for regenerative medicine. nih.govresearchgate.net Furthermore, GPTMS has been used as a crosslinking agent in pectin-gelatin blends, creating versatile bio-inks where the mechanical properties and porosity can be modulated by varying the polymer ratio. colab.wsmdpi.comresearchgate.net

Table 1: Effect of GPTMS Crosslinker on Pectin Ink Properties

FormulationKey Property ModifiedObserved EffectSignificance for 3D BioprintingReference
Pectin + GPTMSViscosity40-fold increase compared to pectin-onlyPrevents premature collapse of printed structures researchgate.neteae.edu.eu
Pectin + GPTMSYield Stress6-fold increase compared to pectin-onlyEnsures shape stability after extrusion researchgate.neteae.edu.eu
Pectin + GPTMSPrintabilityImproved shear-thinning and shape fidelityEnables fabrication of complex, self-supporting scaffolds researchgate.netacs.org
Pectin-Gelatin + GPTMSPorosity & StiffnessModulated by varying gelatin contentAllows for tunable scaffold properties for different tissues colab.wsmdpi.com

Drug Delivery Systems

This compound derivatives are integral to the design of advanced drug delivery systems (DDS), which aim to transport therapeutic agents to specific sites in the body while controlling their release. nih.govmdpi.com These systems can enhance therapeutic efficacy and minimize side effects. nih.gov

Magnetic hollow nanospheres (MHNs), particularly those made of magnetite (Fe₃O₄), are highly promising as drug carriers. acs.orgrsc.org Their hollow interior provides a large volume for drug encapsulation, while their magnetic properties allow for targeted delivery to a specific location using an external magnetic field. mdpi.comrsc.org However, the bare surface of these nanoparticles often requires modification to improve stability, biocompatibility, and drug-loading capacity.

(3-Aminopropyl)this compound (APTES) is a key functionalizing agent used for this purpose. acs.orgresearchgate.net The this compound group of APTES covalently bonds to the hydroxyl groups on the surface of the magnetite or silica-coated magnetite spheres, creating a stable functional layer. atamanchemicals.com The exposed aminopropyl groups can then be used to attach drugs or other molecules. researchgate.netdntb.gov.ua This surface functionalization is critical for creating stimuli-responsive systems. For instance, pH-sensitive DDS have been developed where drug release is triggered by the acidic microenvironment of tumors. acs.org In one study, Fe₃O₄@mSiO₂ core-shell nanocomposites were functionalized with a β-thiopropionate-poly(ethylene glycol) gatekeeper, which hydrolyzes under mildly acidic conditions to release the loaded drug, doxorubicin. acs.org The functionalization with APTES is a foundational step in building these complex, responsive nanostructures for targeted cancer therapy. acs.org

Table 2: this compound-Functionalized Magnetic Hollow Spheres in Drug Delivery

Core MaterialSilane DerivativeFunctionModel DrugKey FindingReference
Fe₃O₄ (Magnetite)(3-Aminopropyl)this compound (APTES)Surface functionalization for drug attachment and controlled releaseNot specifiedDirect functionalization enables the development of targeted drug delivery systems. acs.orgresearchgate.net
Fe₃O₄@mSiO₂(3-Aminopropyl)this compound (APTES)Intermediate step for attaching pH-sensitive gatekeepersDoxorubicin (DOX)Enables pH-responsive drug release in acidic tumor environments. acs.org
Fe₃O₄3-(isocyanatopropyl)-triethoxysilaneCrosslinking with a polymer matrix containing magnetic nanoparticlesSodium diclofenacDrug release was enhanced by the application of an alternating magnetic field. mdpi.com

Biosensing Applications

The performance of biosensors, which detect biological molecules, relies heavily on the precise control of the sensor's surface chemistry. scielo.org.mxwikipedia.org this compound derivatives are essential for engineering these surfaces to achieve high selectivity and sensitivity.

Interface engineering involves modifying the surface of a sensor material to control its structural and electronic properties. nih.gov This is crucial for biosensors, where the interface dictates the interaction with target biomolecules. researchgate.net Silane chemistry provides a robust strategy for the chemical functionalization of metal oxide surfaces, such as zinc oxide (ZnO), which are used in biosensing applications. nih.govosti.gov

By using this compound precursors, it is possible to form molecular layers on the ZnO surface, avoiding the undesirable formation of multilayers. nih.gov For example, studies have shown that functionalizing polycrystalline ZnO with alkylthis compound and phenylthis compound (B1206617) creates stable molecular layers. nih.govresearcher.life While the alkylthis compound modification results in a highly hydrophobic surface, the phenylthis compound produces a surface with different wetting characteristics due to its end group. nih.gov This ability to create a variety of surface terminations using the same attachment chemistry allows for the fine-tuning of the sensor interface. Such tailored surfaces can optimize the chemical selectivity of ZnO-based biosensors or improve charge-transfer properties in other electronic devices. nih.govresearcher.life

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that spontaneously form on a solid substrate. wikipedia.org They are a versatile tool for functionalizing biosensor surfaces to immobilize biorecognition elements like proteins or DNA. wikipedia.orgunibs.it this compound derivatives are widely used to form SAMs on silicon-based substrates. researchgate.net

(3-Aminopropyl)this compound (APTES) is a commonly employed short-chain silane for creating amine-terminated surfaces to which biomolecules can be covalently attached. atamanchemicals.comresearchgate.net However, the stability of these SAMs is critical, as they must withstand the aqueous conditions of biosensing assays without degrading. researchgate.net Research has shown that short-chain SAMs, like those from APTES, may lack the stability required for robust biosensor operation. researchgate.net In contrast, long-chain silanes, such as amino-undecilenylthis compound (AUTES), form more stable and reproducibly grafted monolayers. researchgate.net Another study used 4-(triethoxysilyl)butanoic acid (TESBA) to create a carboxyl-terminated SAM on titanium dioxide for immobilizing antibodies, demonstrating superior performance compared to APTES-based methods. rsc.org The choice of the this compound derivative is therefore a critical factor in designing reliable and robust biosensors. researchgate.net

Table 3: Comparison of this compound Derivatives for SAMs in Biosensors

Silane DerivativeChain LengthSubstrateKey CharacteristicApplication/FindingReference
(3-Aminopropyl)this compound (APTES)Short (C3)Silicon/Silicon DioxideCommonly used for amine functionalizationLower stability in aqueous biosensor environments. researchgate.net
Amino-undecilenylthis compound (AUTES)Long (C11)Silicon/Silicon DioxideForms more stable monolayersHigher stability suitable for robust biosensor operation. researchgate.net
4-(Triethoxysilyl)butanoic acid (TESBA)Short (C4)Titanium Dioxide (TiO₂)Creates a carboxyl-terminated surfaceEffective for directional antibody immobilization; superior modification effect compared to APTES. rsc.org
[3-(2-aminoethylamino)propyl]trimethoxysilaneShort (C3 with diamine)Gold-coated cantileversProvides amine groups for protein attachmentUsed to create a functional surface for detecting Bovine Serum Albumin (BSA). scielo.org.mx

Interface Engineering for Chemical Selectivity

Applications in Dentistry

Organofunctional trialkoxysilane coupling agents are essential in modern dentistry, where they promote adhesion between dissimilar materials, such as inorganic fillers or ceramics and organic resin matrices. mdpi.comnih.govresearchgate.net This chemical coupling is vital for the longevity and success of dental restorations. mdpi.com

Silanes like 3-methacryloxypropyltrimethoxysilane (MPS) and (3-acryloxypropyl)trimethoxysilane (ACPS) are used to treat the surface of silica-based materials, including glass fillers in resin composites and ceramic restorations. mdpi.comnih.gov The silane acts as a bridge: its alkoxy groups hydrolyze and form strong, stable siloxane bonds with the hydroxyl groups on the inorganic surface, while its polymerizable methacrylate (B99206) group co-reacts with the resin matrix during curing. mdpi.com This enhances the bond between the filler and the matrix, leading to improved mechanical properties of the composite. tandfonline.com

In restorative dentistry, silanes are used to prime the surface of silica-based ceramics (e.g., lithium disilicate) and silica-coated zirconia before bonding with resin cements. mdpi.comnih.gov Research has also explored novel silane blends to improve bond durability. For example, blending (3-acryloxypropyl)trimethoxysilane with cross-linking silanes like bis[3-(trimethoxysilyl)propyl]amine has been shown to provide superior hydrolytic stability compared to other formulations, which is critical in the wet oral environment. nih.gov Furthermore, this compound derivatives like APTES have been used to functionalize fillers such as nano-hydroxyapatite (nHAP) and halloysite (B83129) nanotubes in experimental dental composites to improve mechanical strength and even to create systems for the extended delivery of antimicrobial agents like chlorhexidine (B1668724). tandfonline.comnih.gov

Table 4: this compound Derivatives in Dental Applications

Silane Derivative(s)ApplicationSubstrate/FillerEffect/FindingReference
(3-Acryloxypropyl)trimethoxysilane (ACPS) + bis[3-(trimethoxysilyl)propyl]amineBonding resin cement to zirconiaSilica-coated zirconiaShowed superior hydrolytic stability and durable bond strength after thermocycling. nih.gov
(3-Aminopropyl)this compound (APTES)Dental restorative compositeNano-hydroxyapatite (nHAP)Improved compressive strength of the composite material. tandfonline.com
(3-Aminopropyl)this compound (APTES)Antimicrobial resin materialHalloysite-clay nanotubes (HNTs)Silanization enabled long-term delivery of chlorhexidine from the resin. nih.gov
3-Methacryloxypropyltrimethoxysilane (MPS)Dental restorative compositeNano-hydroxyapatite (nHAP)Improved hardness of the composite material. tandfonline.com

Adhesion in Prosthetic and Restorative Dentistry

This compound derivatives are fundamental to modern dentistry, primarily serving as coupling agents that facilitate a durable bond between dissimilar materials. researchgate.net In prosthetic and restorative dentistry, these silane-based primers are crucial for adhering resin-based composites to various substrates, including silica-based ceramics, porcelain, and silica-coated metals. researchgate.netnih.govresearchgate.net The primary mechanism involves the dual functionality of the silane molecule, which allows it to form a chemical bridge between the inorganic substrate and the organic resin matrix. nist.gov

The effectiveness of this compound derivatives in promoting adhesion is attributed to their chemical structure. The triethoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups. tokuyama-dental.com These silanol groups can then condense with hydroxyl groups present on the surface of silica-containing materials, forming stable siloxane bonds (Si-O-Si). tokuyama-dental.comnih.gov The organic functional group of the silane molecule, often a methacrylate group, co-polymerizes with the resin matrix of the dental composite or cement. nist.govtokuyama-dental.com This creates a continuous and robust interface that enhances the mechanical properties and longevity of the restoration. nist.gov

Research has demonstrated that surface treatment of the substrate is a critical step prior to silanization to achieve strong and durable bonding. nih.gov For glass-ceramics, etching with hydrofluoric acid is a common practice to increase surface area and expose hydroxyl groups for silane bonding. nih.govnih.gov For metal alloys and zirconia, which lack a natural silica layer, tribochemical silica-coating is employed to deposit a layer of silica particles, making the surface reactive to silane coupling agents. nih.govpocketdentistry.com

The incorporation of this compound derivatives into universal adhesives has been a more recent development aimed at simplifying clinical procedures. units.itmdpi.com These formulations contain silane, along with other adhesive monomers like 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP), to theoretically bond to a wide range of substrates. units.itmdpi.com However, the efficacy of these all-in-one systems compared to a separate silane application step remains a subject of investigation. Some studies suggest that the acidic environment of universal adhesives can compromise the stability and effectiveness of the silane over time. units.itmdpi.com

Detailed Research Findings

Table 1: Effect of Silane-Containing Universal Adhesives on Microtensile Bond Strength (μTBS) to Lithium Disilicate Ceramic (LDC)

Priming MaterialSilane CompositionMean μTBS (MPa) ± SD
Control (No priming)-8.47 ± 3.11
Monobond N (Universal Primer)Not specified32.21 ± 4.49
Single Bond Universal Adhesive (γMPTS-containing UA)γ-methacryloxypropyltrimethoxysilane10.65 ± 3.5
Scotchbond Universal Plus Adhesive (γMPTES/APTES-containing UA)γ-methacryloxypropylthis compound / 3-(aminopropyl)this compound20.41 ± 6.26
Data sourced from a study evaluating the priming capacity of different universal adhesives on etched LDC. The results indicate that a dedicated universal primer provided the highest bond strength. While the γMPTES/APTES-containing universal adhesive showed improved bonding over the γMPTS-containing one, neither could replace the separate silanization step. mdpi.com

Table 2: Shear Bond Strength (SBS) of Repaired Nanofilled Composite with Different Silane Reaction Times

Reaction TimeMean SBS (MPa) ± SD
Control (Cohesive Strength)88.1 ± 12.5
Varied (1-7 min)53.9 ± 8.6
This study investigated the influence of silane reaction time on the repair strength of an aged nanofilled composite. The results showed no significant difference in bond strength for reaction times between 1 and 7 minutes. researchgate.net

Table 3: Microtensile Bond Strength (μTBS) of an MDP-Containing Primer with and without MPS Pre-treatment to Dentin

Group24-hour μTBS (MPa)12-month μTBS (MPa)
Control (No primer)Not reportedNot reported
MPS10 + MDPLower than MDPLower than MDP
MPS15 + MDPLower than MDPLower than MDP
MDP onlyHigher than control and MPS groupsDecreased from 24h, but higher than others
This research indicated that pre-conditioning dentin with γ-methacryloxypropyltrimethoxysilane (MPS) did not improve and in some cases, had an adverse effect on the bond strength of a 10-MDP-containing primer. The interaction between MPS and MDP was suggested to be a contributing factor. acs.org

Table 4: Tensile Bond Strength of Soft Denture Liner to Denture Base Material with Different Surface Treatments

GroupTreatmentMean Bond Strength (MPa) ± SD
AAdhesive1.35 ± 0.13
SCASandblasting + AdhesiveNot specified, but similar to A
SCSILASilica Coating + Silanization + AdhesiveNot specified, but similar to A
SSandblasting only0.28 ± 0.07
SCSILSilica Coating + Silanization0.34 ± 0.03
This study found that the use of an adhesive containing silane resulted in the highest bond strength. Surface roughening alone through sandblasting or silica coating without the subsequent application of a silane-containing adhesive was not sufficient for durable bonding. scielo.br

Q & A

Q. Q: What experimental methodologies are recommended for optimizing the synthesis of triethoxysilane-based polymers via hydrosilylation?

A: Hydrosilylation reactions involving this compound require precise control of catalyst selection (e.g., Karstedt’s catalyst or platinum-diene complexes), stoichiometry, and temperature. For example, maintaining temperatures below 80°C during this compound addition minimizes side reactions like isomerization . Real-time monitoring via gas chromatography (GC) at intervals (e.g., 15, 30, 60 minutes) is critical to track reactant consumption and product formation, as demonstrated by kinetic data showing 88.8% product yield after 90 minutes at 70°C . Catalyst loading (e.g., 0.5 ppm Pt) and reactant ratios (e.g., 1.2:1 this compound:allyl oleate) should be optimized using fractional factorial designs to balance efficiency and cost.

Advanced Research Question

Q. Q: How can conflicting data on this compound hydrolysis kinetics under varying pH conditions be resolved?

A: Hydrolysis rates of this compound derivatives like (3-aminopropyl)this compound (APTES) depend on pH and temperature. For instance, APTES exhibits a hydrolysis half-life of 0.15 hours at pH 9 but slower degradation under neutral conditions . To resolve contradictions, researchers should standardize experimental parameters (e.g., ionic strength, solvent composition) and employ complementary techniques like NMR or FTIR to quantify silanol intermediates. Triangulating data from kinetic studies, computational models (e.g., DFT simulations), and surface characterization (XPS) can clarify mechanistic pathways .

Basic Research Question

Q. Q: What safety protocols are essential for handling this compound in laboratory settings?

A: Key precautions include:

  • Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
  • Waste Management: Hydrolyzed this compound residues must be segregated and treated by certified waste handlers due to potential environmental persistence .

Advanced Research Question

Q. Q: How does surface functionalization with this compound derivatives influence the thermal stability of composite materials?

A: Functionalization with APTES or vinyl this compound (VTES) alters thermal degradation profiles. For example, TG-DSC analysis of APTES-grafted nanoporous materials reveals a 15–20% increase in decomposition onset temperatures compared to unmodified substrates due to covalent Si-O bonding . Researchers should correlate thermal stability with silane grafting density (measured via XPS or TGA mass loss) and crosslinker concentration (e.g., VTES in poly-α-olefin adhesives) .

Basic Research Question

Q. Q: What analytical techniques are most effective for characterizing this compound-modified surfaces?

A:

  • X-ray Photoelectron Spectroscopy (XPS): Detects elemental composition (e.g., N1s peaks for APTES amino groups) and confirms covalent bonding .
  • Contact Angle Measurements: Quantifies hydrophobicity changes post-functionalization.
  • FTIR Spectroscopy: Identifies Si-O-Si (1100 cm⁻¹) and Si-C (780 cm⁻¹) bonds to verify silane attachment .

Advanced Research Question

Q. Q: How can researchers address inconsistencies in catalytic activity data for this compound reactions across different studies?

A: Contradictions often arise from variations in catalyst purity, solvent polarity, or moisture content. To mitigate this:

  • Standardize catalyst sourcing (e.g., use platinum complexes from validated suppliers ).
  • Control solvent dryness via molecular sieves or inert gas purging.
  • Employ statistical analysis (e.g., ANOVA) to isolate variables affecting reaction outcomes .

Basic Research Question

Q. Q: What role does this compound play in enhancing adhesion in hybrid materials?

A: this compound acts as a coupling agent by forming siloxane bridges between organic/inorganic phases. For example, APTES improves graphene-substrate adhesion via hydrolytic formation of silane bonds, doubling thermal conductivity in electronic composites . Optimal adhesion requires surface pretreatment (e.g., plasma cleaning) to maximize hydroxyl group availability for silane bonding .

Advanced Research Question

Q. Q: What methodologies enable precise control of this compound grafting density on nanoparticle surfaces?

A: Techniques include:

  • Sol-Gel Process: Adjusting hydrolysis time (e.g., 1–4 hours) and water-to-silane ratios.
  • Langmuir-Blodgett Deposition: Monolayer formation for uniform coverage.
  • Quantitative NMR: Measures unreacted silane to calculate grafting efficiency .

Basic Research Question

Q. Q: How can researchers validate the purity of synthesized this compound derivatives?

A:

  • GC-MS: Identifies volatile byproducts (e.g., ethanol from hydrolysis).
  • ¹H/²⁹Si NMR: Confirms structural integrity and quantifies unreacted precursors .
  • Elemental Analysis: Validates C, H, N, and Si content against theoretical values .

Advanced Research Question

Q. Q: What strategies reconcile discrepancies in this compound environmental fate studies?

A: Conflicting biodegradation data may stem from assay variability (e.g., OECD 301 vs. EPA methods). Researchers should:

  • Use standardized test conditions (e.g., pH 7, 25°C).
  • Track hydrolysis byproducts (e.g., trisilanols) via LC-MS .
  • Conduct soil mobility studies with labeled silanes to assess adsorption/leaching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.